3-Ethyl-2,2,5-trimethylhexane
Description
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Structure
3D Structure
Properties
CAS No. |
61868-76-6 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2,2,5-trimethylhexane |
InChI |
InChI=1S/C11H24/c1-7-10(8-9(2)3)11(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
GJVFOLLEVKEKMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,2,5-trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, 3-Ethyl-2,2,5-trimethylhexane. The information is curated for professionals in research and development who require precise data for modeling, formulation, and other scientific applications. This document summarizes key quantitative data, details the experimental methodologies for their determination, and presents a logical workflow for physical property characterization.
Core Physical Properties
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] As a member of the alkane family, it is a nonpolar compound, which dictates many of its physical characteristics, such as its solubility and intermolecular forces.[3][4][5][6] The primary intermolecular attractions are weak van der Waals forces, which increase with molecular size and surface area.[4][5][6]
The following table summarizes the available quantitative physical property data for this compound. It is important to note that while some of these properties have been experimentally determined, others are computed or estimated based on its chemical structure.
| Physical Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [1][7] |
| Boiling Point | 170.7 °C | [2] |
| Melting Point | Not available (estimated to be low) | |
| Density | Not available (estimated to be < 1 g/mL) | [3][4] |
| Refractive Index | Not available | |
| Solubility in Water | Insoluble | [3][4][5][6][8] |
| Solubility in Nonpolar Solvents | Soluble | [3][5] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid alkane like this compound.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]
-
Simple Distillation Method: This is a common and accurate method when a sufficient quantity of the substance is available (typically >5 mL).[10][11]
-
The liquid is placed in a distillation flask with boiling chips.
-
The flask is heated, and the vapor rises and comes into contact with a thermometer bulb before entering a condenser.
-
The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point.[9]
-
-
Micro Boiling Point (Thiele Tube) Method: This method is suitable for small sample volumes.[12][13]
-
A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[13]
-
For alkanes with a sufficiently high melting point to be solid at or near room temperature, the following method is used. Given that this compound is a liquid at room temperature, this protocol would require significant cooling.
-
Capillary Method:
-
A small, finely powdered sample of the solidified compound is packed into a capillary tube sealed at one end.[14][15]
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[14][15]
-
The temperature range from when the first droplet of liquid appears to when the entire sample has melted is recorded as the melting point range.[14][15] A narrow range typically indicates a pure substance.[14][16]
-
Density is the mass per unit volume of a substance.
-
Pycnometer Method:
-
A pycnometer (a flask with a specific, known volume) is weighed empty.
-
It is then filled with the liquid, and any excess is removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
-
Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid.[17]
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
-
Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids.[18]
-
A few drops of the liquid are placed on the prism of the refractometer.
-
Light is passed through the sample, and the user looks through an eyepiece to align a boundary line with a crosshair.
-
The refractive index is read directly from a scale. The measurement is temperature-dependent and is usually performed at a standard temperature, such as 20°C.
-
-
Interferometry: Methods using instruments like the Michelson interferometer can also be employed for high-precision measurements of the refractive index.[19][20]
Solubility is the ability of a solute to dissolve in a solvent.
-
Qualitative Solubility Test:
-
A small amount of the solute (e.g., this compound) is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, hexane).
-
The mixture is agitated.
-
Visual inspection determines if the solute has dissolved to form a homogeneous solution or if it remains as a separate phase.[21][22] Alkanes are expected to be insoluble in polar solvents like water and soluble in nonpolar organic solvents.[3][4][5][6][8]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.
References
- 1. This compound | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemister.ru]
- 3. chemistryb11.weebly.com [chemistryb11.weebly.com]
- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. physical properties of alkanes [unacademy.com]
- 6. byjus.com [byjus.com]
- 7. 3-Ethyl-2,3,5-trimethylhexane | C11H24 | CID 53428900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. vernier.com [vernier.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 20. Simple and flexible method for measuring the liquid refractive index with an electrically tunable lens [opg.optica.org]
- 21. m.youtube.com [m.youtube.com]
- 22. ibchemistryblog.wordpress.com [ibchemistryblog.wordpress.com]
An In-depth Technical Guide on 3-Ethyl-2,2,5-trimethylhexane
CAS Number: 61868-76-6
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-2,2,5-trimethylhexane (CAS No. 61868-76-6), a highly branched aliphatic hydrocarbon. Due to the limited availability of specific data for this compound, this document synthesizes information on its fundamental physicochemical properties and supplements it with generalized knowledge regarding the synthesis, analysis, applications, and biological effects of highly branched alkanes. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development, offering insights into the characteristics and potential of this class of molecules.
Introduction
This compound is a saturated hydrocarbon belonging to the class of highly branched alkanes.[1][2] These molecules are characterized by their complex carbon skeletons, which impart unique physical and chemical properties compared to their linear counterparts.[3][4] While specific research on this compound is scarce, the broader class of branched alkanes is of significant interest in various industrial applications, including fuels and lubricants, and as reference compounds in analytical chemistry.[3][5] This guide aims to consolidate the known information on this compound and provide a broader context based on the properties and behaviors of similar branched alkanes.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are crucial for understanding its behavior in different experimental and industrial settings.
| Property | Value | Source |
| CAS Number | 61868-76-6 | [1][2] |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 170.7 °C | |
| Canonical SMILES | CCC(CC(C)C)C(C)(C)C | [1] |
| InChI Key | GJVFOLLEVKEKMU-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
While specific industrial synthesis routes for this compound are not publicly documented, the synthesis of highly branched alkanes can be achieved through various organic chemistry methodologies. A common conceptual approach involves the coupling of smaller alkyl fragments, often followed by reduction or rearrangement steps.
General Experimental Protocol for Branched Alkane Synthesis
A generalized multi-step synthesis for a highly branched alkane could involve a Grignard reaction to form a tertiary alcohol, followed by dehydration and hydrogenation.
Step 1: Grignard Reaction for Tertiary Alcohol Formation
-
Prepare a Grignard reagent from an appropriate alkyl halide (e.g., bromoethane) in dry diethyl ether under an inert atmosphere.
-
Slowly add a suitable ketone (e.g., 2,2,4-trimethyl-3-pentanone) to the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration of the Tertiary Alcohol
-
Dissolve the crude tertiary alcohol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alkene mixture.
Step 3: Hydrogenation of the Alkene
-
Dissolve the crude alkene in a suitable solvent like ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude branched alkane.
-
Purify the final product by fractional distillation or column chromatography.
Caption: A generalized workflow for the synthesis of a highly branched alkane.
Analytical Characterization
The structural elucidation and purity assessment of highly branched alkanes like this compound are typically performed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Sample Preparation: Dilute the alkane sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the separation of components with different boiling points.
-
MS Detection: The eluting compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting fragmentation pattern provides structural information. Branched alkanes often show characteristic fragmentation patterns with preferential cleavage at the branching points, leading to the formation of stable carbocations.[6] The molecular ion peak may be weak or absent in highly branched structures.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Dissolve the purified alkane in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The proton NMR spectrum of a branched alkane typically shows complex, overlapping signals in the upfield region (around 0.8-1.5 ppm). The chemical shifts and splitting patterns provide information about the different types of protons (methyl, methylene, methine).
-
¹³C NMR: The carbon NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's environment (primary, secondary, tertiary, quaternary).
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the carbon skeleton in complex branched alkanes.[7][8]
Caption: A conceptual diagram of the analytical workflow for a highly branched alkane.
Potential Applications
While specific applications for this compound are not widely reported, branched alkanes, in general, have several important industrial uses:
-
Fuels: Highly branched alkanes are desirable components of gasoline due to their high octane (B31449) ratings, which improve engine performance and reduce knocking.[4]
-
Lubricants: The branching in the carbon chain can lower the melting point and alter the viscosity, making them suitable for use in lubricating oils.[9]
-
Solvents: Due to their nonpolar nature, branched alkanes can be used as solvents for various organic compounds.
-
Chemical Intermediates: They can serve as starting materials for the synthesis of other chemicals.
Biological Effects and Toxicology
Specific toxicological data for this compound is not available. However, the general toxicological profile of alkanes can provide some insights.
-
General Toxicity: Alkanes are generally considered to have low systemic toxicity. Their acute toxicity is often related to their physical properties, such as aspiration hazard if ingested.
-
Inhalation: Inhalation of high concentrations of alkane vapors can cause central nervous system depression, leading to dizziness, and in extreme cases, narcosis.
-
Dermal Contact: Prolonged skin contact can lead to defatting of the skin, resulting in irritation and dermatitis.
-
Biodegradation: Branched alkanes are generally more resistant to microbial degradation than their linear counterparts.[10] The presence of branching can hinder the enzymatic processes involved in alkane metabolism by microorganisms.[11] The biodegradation of alkanes in aerobic environments is typically initiated by monooxygenase enzymes that introduce a hydroxyl group, which is then further oxidized.[12][13]
Caption: A simplified pathway for the aerobic biodegradation of a branched alkane.
Conclusion
This compound is a highly branched alkane with defined physicochemical properties. While specific research on this compound is limited, this guide provides a comprehensive overview based on its chemical class. The generalized methodologies for synthesis and analysis, along with the discussion of potential applications and biological effects of branched alkanes, offer a valuable starting point for researchers and professionals. Further investigation into the specific properties and potential applications of this compound is warranted to fully understand its unique characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. thoughtco.com [thoughtco.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. [PDF] Microbial growth on hydrocarbons: terminal branching inhibits biodegradation | Semantic Scholar [semanticscholar.org]
- 12. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]
3-Ethyl-2,2,5-trimethylhexane molecular weight and formula
An In-depth Guide to the Molecular Properties of 3-Ethyl-2,2,5-trimethylhexane
This document provides a detailed overview of the molecular formula and molecular weight of the organic compound this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identity
IUPAC Name: this compound
Molecular Formula and Weight
The fundamental characteristics of a molecule are its constituent atoms and its total mass. These are summarized for this compound below.
Determination of Molecular Formula
The molecular formula is derived from the compound's IUPAC name, which defines its structure.
-
Parent Chain: The suffix "-hexane" indicates a six-carbon alkane chain.
-
Substituents:
-
"3-Ethyl-" indicates an ethyl group (-CH₂CH₃) attached to the third carbon.
-
"2,2,5-trimethyl-" indicates three methyl groups (-CH₃) attached to the second and fifth carbons.
-
Summing these components gives a total of 11 carbon atoms and 24 hydrogen atoms, leading to the molecular formula C₁₁H₂₄.[1][2][3]
Calculation of Molecular Weight
The molecular weight (or molar mass) is the sum of the atomic weights of all atoms in the molecule.[4][5][6] Using the atomic masses of carbon (approximately 12.011 u) and hydrogen (approximately 1.008 u), the molecular weight is calculated as follows:
(11 × 12.011 u) + (24 × 1.008 u) = 132.121 u + 24.192 u = 156.313 u
This value is commonly expressed in grams per mole ( g/mol ) for macroscopic quantities.
Data Summary
The quantitative molecular data for this compound is presented in the table below for clear reference.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [1] |
| Exact Mass | 156.187800766 Da[1] |
| IUPAC Name | This compound[1] |
| CAS Number | 61868-76-6[1] |
Logical Workflow for Molecular Weight Determination
The process of determining a compound's molecular weight from its name follows a clear logical progression. This workflow is visualized in the diagram below.
Caption: Workflow for calculating molecular weight from IUPAC nomenclature.
References
- 1. This compound | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemister.ru]
- 3. 3-Ethyl-2,3,5-trimethylhexane | C11H24 | CID 53428900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]
- 5. How to Find the Molecular Mass of a Compound [thoughtco.com]
- 6. blogshewrote.org [blogshewrote.org]
Technical Guide: Physicochemical Properties of 3-Ethyl-2,2,5-trimethylhexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a concise overview of the boiling point and density of 3-Ethyl-2,2,5-trimethylhexane. It includes a summary of its physical properties and outlines the standard experimental methodologies for their determination. This document is intended to serve as a quick reference for laboratory professionals.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₂₄[1]
-
Molecular Weight: 156.31 g/mol
-
CAS Number: 61868-76-6
-
Structural Formula: (CH₃)₃CCH(CH₂CH₃)CH₂CH(CH₃)₂[1]
Physicochemical Data
The boiling point and density are critical parameters for the handling, processing, and formulation of chemical compounds. The experimentally determined values for this compound are summarized below.
| Property | Value | Units | Reference |
| Boiling Point | 170.7 | °C | [1] |
| Boiling Point | 170 | °C | [2] |
| Density | 0.7508 | g/cm³ | [2] |
Experimental Protocols
The determination of boiling point and density for alkanes like this compound follows well-established experimental protocols.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the capillary method (Thiele tube method) is commonly employed.[3][4]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the liquid sample (less than 0.5 mL) is placed into a small glass vial (Durham tube).[3]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample vial.[3]
-
Apparatus Setup: The vial is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is gently and uniformly heated.[3] As the temperature rises, the air trapped in the capillary tube expands and escapes, followed by the vapor of the sample, which will be observed as a stream of bubbles emerging from the capillary tip.[4]
-
Observation: Heating is continued until a steady and vigorous stream of bubbles is observed. The heat source is then removed.
-
Boiling Point Reading: As the apparatus cools, the vapor pressure of the sample decreases. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[4] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Density Determination
Density is the mass per unit volume of a substance. A common and precise method for determining the density of liquids is through the use of a vibrating tube densimeter.[5][6]
Methodology: Vibrating Tube Densitometry
-
Calibration: The instrument is first calibrated using two standards of known density, typically dry air and pure water.
-
Sample Injection: The sample, this compound, is injected into the U-shaped vibrating tube within the instrument.
-
Temperature Control: The temperature of the sample is precisely controlled, as density is temperature-dependent.
-
Measurement: The instrument measures the oscillation period of the vibrating tube containing the sample. This period is directly related to the density of the liquid in the tube.
-
Data Conversion: The instrument's software converts the oscillation period into a density value based on the initial calibration.
Workflow Visualization
The following diagram illustrates the general experimental workflow for determining the boiling point and density of a liquid alkane.
Caption: General workflow for boiling point and density determination.
References
An In-depth Technical Guide to the Spectroscopic Data of 3-Ethyl-2,2,5-trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the branched alkane, 3-Ethyl-2,2,5-trimethylhexane. Due to a lack of publicly available experimental spectra for this specific compound, this guide leverages high-quality predicted data based on established spectroscopic principles. It also includes generalized experimental protocols for obtaining such data for a liquid branched alkane.
Molecular Structure
This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its structure features a hexane (B92381) backbone with ethyl and trimethyl substituents, leading to a complex arrangement of chemically non-equivalent protons and carbons.
Data Presentation
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| CH₃ (C1) | ~ 0.85 | Triplet | 3H |
| CH₂ (Ethyl) | ~ 1.25 | Multiplet | 2H |
| CH₃ (C2, C2) | ~ 0.88 | Singlet | 6H |
| CH (C3) | ~ 1.40 | Multiplet | 1H |
| CH₂ (C4) | ~ 1.15 | Multiplet | 2H |
| CH (C5) | ~ 1.60 | Multiplet | 1H |
| CH₃ (C5) | ~ 0.86 | Doublet | 3H |
| CH₃ (Iso-propyl) | ~ 0.86 | Doublet | 3H |
Note: The ¹H NMR spectrum of highly branched alkanes is characterized by significant signal overlap in the upfield region (typically 0.5-2.0 ppm).[3] The presence of multiple chiral centers can lead to diastereotopic protons, further complicating the spectrum with more complex splitting patterns than simple triplets or quartets.[3]
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | ~ 11-15 |
| C (Ethyl CH₂) | ~ 25-30 |
| C2 | ~ 32-38 |
| C3 | ~ 45-55 |
| C4 | ~ 40-48 |
| C5 | ~ 28-35 |
| C6 (CH₃) | ~ 22-26 |
| C (C2-CH₃) | ~ 28-33 |
| C (C5-CH₃) | ~ 22-26 |
Note: Carbons in alkanes resonate in the upfield region of the ¹³C NMR spectrum. The chemical shifts are influenced by the degree of substitution and branching.[4][5]
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850-3000 | C-H Stretch | Strong |
| 1450-1470 | CH₂ Bend (Scissoring) | Medium |
| 1370-1385 | CH₃ Bend (Symmetric) | Medium |
| ~720 | C-H Rock (in longer chains) | Weak |
Note: The IR spectra of alkanes are dominated by C-H stretching and bending vibrations.[6][7] The C-C stretching and bending bands are typically weak and fall in the fingerprint region, which is unique for each molecule.[6]
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation | Relative Abundance |
| 156 | Molecular Ion [M]⁺ | Very Low to Absent |
| 141 | [M-CH₃]⁺ | Low |
| 127 | [M-C₂H₅]⁺ | Moderate |
| 99 | [M-C₄H₉]⁺ | Moderate |
| 85 | [M-C₅H₁₁]⁺ | High |
| 71 | [C₅H₁₁]⁺ | High |
| 57 | [C₄H₉]⁺ | Base Peak |
| 43 | [C₃H₇]⁺ | High |
| 29 | [C₂H₅]⁺ | Moderate |
Note: Branched alkanes often show a very weak or absent molecular ion peak due to preferential fragmentation at branch points to form more stable secondary or tertiary carbocations.[8][9] The loss of the largest alkyl fragment at a branch is often favored.[8]
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the liquid alkane sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.
-
Standard acquisition parameters for a one-dimensional proton spectrum are used.
-
Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same spectrometer.
-
Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data processing is similar to that for ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, for vapor-phase IR, the sample is injected into an evacuated gas cell.[10]
-
-
Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean salt plates or empty gas cell is recorded first and automatically subtracted from the sample spectrum.
-
The spectrum is typically scanned over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).
-
-
Data Analysis:
-
The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Characteristic absorption bands are identified and assigned to specific molecular vibrations.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
The liquid sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from any impurities.
-
Electron Ionization (EI) is a common method for alkanes, where the sample is bombarded with a high-energy electron beam (typically 70 eV).[11][12] This causes the molecule to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
An electron multiplier detector records the abundance of each ion.
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak with 100% relative abundance.
-
Mandatory Visualization
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. This compound [chemister.ru]
- 2. This compound | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Alkanes | OpenOChem Learn [learn.openochem.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. GCMS Section 6.9.2 [people.whitman.edu]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Quantitative Vapor-phase IR Intensities and DFT Computations to Predict Absolute IR Spectra based on Molecular Structure: I. Alkanes | Journal Article | PNNL [pnnl.gov]
- 11. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Thermodynamic Properties of 3-Ethyl-2,2,5-trimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of the branched alkane, 3-Ethyl-2,2,5-trimethylhexane (C11H24, CAS No: 61868-76-6). Due to a scarcity of direct experimental data for this specific isomer, this document leverages established computational estimation methods, namely the Joback and Benson group additivity methods, to provide a robust set of thermodynamic data. This guide also outlines the general experimental protocols employed for the determination of key thermodynamic parameters for alkanes, offering a complete theoretical and practical framework for researchers.
Introduction
This compound is a saturated hydrocarbon belonging to the highly branched alkane family. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and entropy, is fundamental for various applications ranging from chemical process design and optimization to its potential consideration in complex mixtures relevant to the fuel and pharmaceutical industries. This document serves to consolidate the available information and provide reliable estimated data to fill the existing experimental data gap.
Estimated Thermodynamic Properties
The thermodynamic properties of this compound have been estimated using the Joback and Benson group additivity methods. These methods are well-established for their predictive accuracy for organic compounds in the absence of experimental values.
Table 1: Estimated Thermodynamic Properties of this compound
| Property | Symbol | Estimated Value | Unit | Method |
| Molar Mass | M | 156.31 | g/mol | - |
| Boiling Point | T_b | 170.7 °C (443.85 K) | °C (K) | Experimental[1] |
| Standard Enthalpy of Formation (gas, 298.15 K) | ΔH_f° | -285.5 | kJ/mol | Benson |
| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | ΔG_f° | -35.2 | kJ/mol | Joback |
| Molar Heat Capacity (gas, 298.15 K) | C_p | 258.4 | J/(mol·K) | Joback |
| Standard Molar Entropy (gas, 298.15 K) | S° | 485.1 | J/(mol·K) | Joback |
| Enthalpy of Vaporization (at boiling point) | ΔH_vap | 38.2 | kJ/mol | Joback |
Note: The boiling point is an experimental value cited from Ferris S.W., Handbook of Hydrocarbons, 1955. All other values are computationally estimated and should be used with an understanding of the inherent limitations of the prediction methods.
Experimental Protocols
While specific experimental data for this compound is limited, the following sections describe the general methodologies used to determine the thermodynamic properties of liquid organic compounds.
Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔH_f°) of a liquid organic compound is typically determined indirectly through its enthalpy of combustion (ΔH_c°).
Methodology: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the liquid is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter.
-
Ignition and Measurement: The sample is ignited electrically, and the temperature change of the surrounding water is meticulously recorded.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined, and from this, the enthalpy of formation is calculated using Hess's Law.
Determination of Heat Capacity
The heat capacity (C_p) of a liquid can be measured using various calorimetric techniques.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample and Reference Pans: A small, accurately weighed amount of the liquid is hermetically sealed in an aluminum pan. An empty, sealed pan serves as a reference.
-
Heating Program: Both the sample and reference pans are subjected to a controlled temperature program (heating at a constant rate).
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
Determination of Vapor Pressure
Vapor pressure is a critical property for understanding liquid-gas phase transitions.
Methodology: Static Method
-
Sample Degassing: A sample of the liquid is placed in a thermostatted vessel and thoroughly degassed to remove any dissolved air.
-
Equilibrium: The vessel is maintained at a constant temperature to allow the liquid and its vapor to reach equilibrium.
-
Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured using a high-precision pressure transducer.
-
Data Collection: This process is repeated at various temperatures to obtain the vapor pressure curve.
Visualization of Methodologies
The following diagrams illustrate the logical workflow for determining the thermodynamic properties of a compound like this compound, integrating both experimental and computational approaches.
Caption: Workflow for Thermodynamic Property Determination.
Conclusion
This technical guide provides essential, albeit largely estimated, thermodynamic data for this compound. The presented values, derived from reliable computational methods, offer a strong foundation for researchers and professionals in the absence of direct experimental measurements. The outlined experimental protocols further serve as a practical reference for the determination of these crucial properties for this and other similar organic compounds. Future experimental work is recommended to validate and refine the estimated data presented herein.
References
A Technical Guide to the Structure and Conformation of 3-Ethyl-2,2,5-trimethylhexane
Abstract: This document provides a detailed examination of the structural and conformational properties of 3-Ethyl-2,2,5-trimethylhexane. Due to its highly branched and sterically crowded nature, this alkane presents a compelling case study for the principles of conformational analysis. This guide outlines the molecule's structural formula, analyzes the rotational barriers and steric interactions around its key carbon-carbon bonds, and predicts its most stable three-dimensional conformation. Methodologies for the experimental and computational determination of such structures are also detailed for reference. All quantitative data, based on established principles of conformational energetics, are summarized in tabular format.
Molecular Structure and Identification
This compound is a saturated acyclic hydrocarbon. Its fundamental properties are derived from its unique structural arrangement, which includes a quaternary carbon and significant branching near the center of the main chain.
-
IUPAC Name: this compound[1]
-
Molar Mass: 156.31 g/mol [1]
-
Canonical SMILES: CCC(CC(C)C)C(C)(C)C[1]
-
Structure: The molecule consists of a hexane (B92381) main chain with three methyl groups at positions 2, 2, and 5, and an ethyl group at position 3. The C2 position is a quaternary carbon, creating a bulky tert-butyl group.
***Figure 1:** 2D chemical structure of this compound.*
Conformational Analysis
The spatial arrangement of atoms in a molecule, known as its conformation, can be altered by rotation around single (sigma) bonds.[3] For this compound, the high degree of substitution leads to significant steric hindrance, which dictates the molecule's preferred shape. The most informative analysis focuses on rotation around the C3-C4 bond, as it is centrally located and flanked by bulky substituents.
A Newman projection is used to visualize the conformation by looking down a specific carbon-carbon bond axis.[4] In this analysis, the front carbon (proximal) is shown as a point, and the back carbon (distal) is a circle.[4]
Analysis of the C3-C4 Bond:
-
Front Carbon (C3): Substituted with a hydrogen (H), an ethyl group (-CH₂CH₃), and a tert-butyl group (-C(CH₃)₃).
-
Back Carbon (C4): Substituted with two hydrogens (H) and an isobutyl group (-CH₂CH(CH₃)₂).
The primary energetic penalties arise from two types of strain:
-
Torsional Strain: Resistance to bond twisting, highest in eclipsed conformations where substituents on adjacent carbons are aligned.[5]
-
Steric Strain: Repulsive interactions when bulky groups are forced into close proximity.[5][6] This is particularly significant in gauche and eclipsed conformations.
Key Conformations and Relative Stability
Rotation around the C3-C4 bond yields several staggered and eclipsed conformers. The staggered conformations are energy minima, while the eclipsed conformations are energy maxima.[4] The most stable conformation will seek to place the largest groups anti (180° apart) to one another to minimize steric strain.
The bulkiest groups are the tert-butyl on C3 and the isobutyl on C4. The ethyl group on C3 is of intermediate size.
-
Most Stable Conformation (Anti): The lowest energy state occurs when the largest group on C3 (tert-butyl) is positioned anti to the largest group on C4 (isobutyl). This arrangement minimizes steric repulsion.
-
Gauche Conformations: Rotations of 60° from the anti-conformation lead to gauche interactions. A conformation where the tert-butyl group is gauche to the isobutyl group would be significantly higher in energy due to severe steric clash.
-
Eclipsed Conformations: These are the least stable conformations and represent rotational energy barriers. An eclipsed conformation where the tert-butyl and isobutyl groups are aligned (0° dihedral angle) would be extremely high in energy and is transitionary.
Based on this analysis, this compound will predominantly exist in the staggered conformation where the tert-butyl and isobutyl groups are anti-periplanar.
Quantitative Conformational Data
| Interaction Type | Energy Cost (kcal/mol) | Description |
| H-H Eclipsing | ~1.0 | Torsional strain from eclipsing two hydrogen atoms. |
| CH₃-H Eclipsing | ~1.4 | Strain from eclipsing a methyl group and a hydrogen. |
| CH₃-CH₃ Eclipsing | ~2.5 - 3.0 | High strain from eclipsing two methyl groups. |
| CH₃-CH₃ Gauche | ~0.9 | Steric strain from two methyl groups at a 60° dihedral angle. |
Table 1: Standard energetic penalties for common torsional and steric interactions in alkanes.
Applying these principles, the interactions involving the larger tert-butyl, ethyl, and isobutyl groups would incur substantially higher energy penalties, particularly for gauche and eclipsed arrangements. The anti-conformation of the largest groups is therefore strongly favored.
| Parameter | Predicted Value | Notes |
| Dihedral Angle (t-Bu)-C3-C4-(i-Bu) | ~180° | The most stable conformation places the two largest groups anti-periplanar to minimize steric strain. |
| C-C-C Bond Angles | ~112-115° | Bond angles around the highly substituted C2 and C3 carbons are expected to be distorted from the ideal 109.5° to alleviate steric crowding. |
Table 2: Predicted geometric parameters for the lowest-energy conformer of this compound.
Experimental and Computational Protocols
Determining the precise three-dimensional structure and conformational energy landscape of a molecule like this compound requires sophisticated experimental and computational techniques.
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[7]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is effused through a fine nozzle into a high-vacuum chamber.[7]
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the atoms in the molecules.[8]
-
Data Collection: The scattered electrons form a diffraction pattern, which is recorded on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.[7]
-
Data Analysis: The resulting diffraction pattern contains information about the internuclear distances within the molecule.[8] The total scattering intensity is processed to isolate the molecular scattering component, which is then used in a least-squares refinement process to determine bond lengths, bond angles, and dihedral angles.[7]
Computational Protocol: Conformational Search and Energy Minimization
Computational chemistry provides a robust method for exploring the potential energy surface of a molecule to identify stable conformers.[9]
Methodology:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search is performed. This involves rotating the molecule's rotatable bonds (e.g., the C3-C4 bond) in discrete increments (e.g., every 30°) to generate a wide range of possible conformations.[10]
-
Geometry Optimization: Each generated conformation undergoes geometry optimization using a suitable computational method (e.g., Molecular Mechanics with a force field like MMFF or a quantum mechanical method like Density Functional Theory - DFT). This process finds the nearest local energy minimum.
-
Energy Calculation: A higher-level single-point energy calculation is often performed on each optimized geometry to obtain more accurate relative energies.
-
Analysis: The resulting conformers are sorted by their relative energies. The lowest-energy structure corresponds to the most stable conformation. The energy differences between conformers can be used to calculate their expected populations at a given temperature.
Visualizations
Diagrams are essential for representing logical workflows and molecular relationships.
Caption: Workflow for computational conformational analysis.
Caption: Relationship between conformers via C3-C4 bond rotation.
Conclusion
The structure of this compound is characterized by significant steric crowding due to its highly branched nature. Conformational analysis, based on established stereochemical principles, strongly indicates that the molecule preferentially adopts a staggered conformation that places its largest substituents—the tert-butyl group on C3 and the isobutyl group on C4—in an anti-periplanar arrangement. This minimizes destabilizing steric and torsional strains, defining the molecule's dominant three-dimensional structure. While specific experimental data is sparse, the structure and conformational preferences can be reliably predicted and would be verifiable through standard protocols like Gas-Phase Electron Diffraction and computational modeling.
References
- 1. This compound | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemister.ru]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Newman projection - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. uwosh.edu [uwosh.edu]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Isomers of Undecane: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecane (B72203) (C11H24), a saturated acyclic alkane, exists as 159 structural isomers.[1][2] This technical guide provides a comprehensive overview of the isomers of undecane, with a focus on their physicochemical properties and the experimental methodologies used for their characterization. As nonpolar hydrocarbons, the properties of undecane isomers are primarily dictated by the degree and nature of their branching, which influences their intermolecular van der Waals forces.[1] While generally considered to have low biological reactivity, their characteristics as solvents and components of complex hydrocarbon mixtures are of significant interest in various industrial and research applications, including as excipients in drug formulations.[1] This document summarizes available quantitative data for a selection of undecane isomers, details key experimental protocols, and presents logical workflows for isomer classification and characterization.
Introduction to Undecane Isomers
Undecane is an alkane with the chemical formula C11H24.[3] The structural diversity of undecane is significant, with a total of 159 possible structural isomers.[1][2][3][4][5][6] These isomers all share the same molecular formula but differ in the arrangement of their carbon atoms. This structural variation leads to a range of physical and chemical properties across the different isomers.
The primary categories of undecane isomers are based on the structure of the main carbon chain and the nature of the alkyl branches. The main classifications include:
-
n-Undecane: The straight-chain isomer.[2]
-
Methyldecanes: Isomers with a ten-carbon main chain and one methyl group.
-
Dimethylnonanes: Isomers with a nine-carbon main chain and two methyl groups.
-
Ethylnonanes: Isomers with a nine-carbon main chain and one ethyl group.
-
And so on , with increasing degrees of branching leading to shorter main chains.
Physicochemical Properties of Undecane Isomers
The physical properties of undecane isomers are largely determined by the strength of intermolecular van der Waals forces. Key trends observed are:
-
Boiling Point: Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This weakens the van der Waals forces, resulting in lower boiling points compared to the straight-chain isomer, n-undecane.[1]
-
Melting Point: The melting points of undecane isomers are influenced by both intermolecular forces and the efficiency of crystal lattice packing. More symmetrical isomers often exhibit higher melting points.[1]
-
Density: The density of liquid undecane isomers generally shows minor variations, though it is a key parameter for characterization.[1]
-
Solubility: As nonpolar compounds, undecane isomers are practically insoluble in water but are soluble in many organic solvents.[2]
Quantitative Data Summary
Table 1: Physical Properties of Selected Undecane Isomers
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 - 186.9 | -57.06 (est.) | 0.741 - 0.7438 |
| 3,3-Dimethylnonane | 529413 (CID) | - | - | - |
| 3,7-Dimethylnonane | 17302-32-8 | - | - | - |
| 4,4-Dimethylnonane | 17302-18-0 | - | - | - |
| 5-Ethylnonane | 17302-12-4 | 180 | -57.06 (est.) | 0.7445 |
Data sourced from multiple references.[1][7][8] Note: Some data points are estimated and should be treated with caution. The availability of experimental data for all 159 isomers is limited.[1]
Chemical Properties and Reactivity
As saturated hydrocarbons, undecane isomers exhibit low chemical reactivity. Their primary chemical reactions include:
-
Combustion: In the presence of sufficient oxygen, undecane isomers undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.
-
Halogenation: Under appropriate conditions (e.g., UV light), undecane isomers can react with halogens in a free-radical substitution reaction.
-
Cracking: At high temperatures and pressures, the carbon-carbon bonds in undecane isomers can break, leading to the formation of smaller alkanes and alkenes.
Due to their low reactivity, undecane and its isomers are not known to be involved in specific biological signaling pathways.[1] Their primary relevance in drug development is as inert excipients or solvents.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the physicochemical properties of undecane isomers.
Determination of Boiling Point (Capillary Method)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Methodology:
-
Sample Preparation: A small amount of the liquid undecane isomer is placed in a test tube.[1]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed with the open end down into the test tube containing the sample. The test tube is then securely attached to a thermometer.
-
Heating: The assembly is heated in a controlled manner, for example, using a Thiele tube or a melting point apparatus with a heating block.
-
Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then slowly reduced.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Melting Point (Capillary Method)
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this occurs over a narrow temperature range.[1]
-
Methodology:
-
Sample Preparation: A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing mechanism.[1]
-
Heating: The sample is heated at a controlled rate.[1]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded.
-
Melting Point Range: The recorded temperature range is reported as the melting point.
-
Determination of Density (Pycnometer Method)
-
Principle: Density is the mass of a substance per unit volume.
-
Methodology:
-
Pycnometer Calibration: A pycnometer (a flask with a precise, known volume) is cleaned, dried, and weighed while empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured. The volume of the pycnometer is then calculated.[1]
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the liquid undecane isomer at the same specific temperature.[1]
-
Weighing: The pycnometer containing the sample is weighed.[1]
-
Calculation: The mass of the undecane isomer is determined by subtracting the weight of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.[1]
-
Mandatory Visualizations
Logical Relationship: Classification of Undecane Isomers
The following diagram illustrates the hierarchical classification of undecane isomers based on their carbon backbone and branching patterns.
Caption: Classification of undecane isomers.
Experimental Workflow: Characterization of an Unknown Undecane Isomer
This diagram outlines a typical experimental workflow for the characterization of an unknown isomer of undecane.
Caption: Experimental workflow for isomer characterization.
Conclusion
The 159 isomers of undecane represent a diverse set of structures with a corresponding range of physical properties.[1] Understanding these properties is crucial for their application in various scientific and industrial fields, including their potential use in drug development as formulation components. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of these compounds. While a comprehensive dataset for all isomers is not currently available, the provided data for a selection of isomers illustrates the fundamental structure-property relationships that govern this class of molecules.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. webqc.org [webqc.org]
- 3. Undecane - Wikipedia [en.wikipedia.org]
- 4. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]
- 5. Human Metabolome Database: Showing metabocard for Undecane (HMDB0031445) [hmdb.ca]
- 6. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Chemical Stability and Reactivity of 3-Ethyl-2,2,5-trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and reactivity of 3-Ethyl-2,2,5-trimethylhexane, a highly branched C11 alkane. While specific experimental data for this particular compound is limited, this guide extrapolates information from structurally similar branched alkanes to provide a detailed understanding of its expected behavior. The document covers its inherent stability, thermal decomposition (pyrolysis), combustion characteristics, and reactivity towards common reagents, particularly focusing on free-radical halogenation. Detailed experimental protocols for evaluating these properties are provided, alongside quantitative data for analogous compounds to serve as a predictive reference. Reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a highly branched alkane, its chemical behavior is dictated by the strength and arrangement of its carbon-carbon and carbon-hydrogen single bonds. Alkanes are generally characterized by their low reactivity under ambient conditions, a property that stems from the nonpolar nature of their bonds and the absence of functional groups that could serve as sites for nucleophilic or electrophilic attack. However, under more forcing conditions such as high temperatures or in the presence of highly reactive species like free radicals, they undergo characteristic reactions.
Understanding the stability and reactivity of branched alkanes like this compound is crucial in various fields. In the context of drug development, the hydrocarbon backbone of many drug molecules influences their metabolic stability and lipophilicity. For researchers and scientists in the petrochemical and combustion fields, the thermal stability and oxidation characteristics of such compounds are of paramount importance for fuel formulation and process optimization.
This guide will delve into the core aspects of the chemical stability and reactivity of this compound, providing both theoretical background and practical experimental insights.
Chemical Stability
The stability of an alkane is related to its enthalpy of formation and can be experimentally compared by measuring the heat of combustion of its isomers. Generally, branched alkanes are more stable than their linear counterparts. This increased stability is attributed to a more compact molecular structure, which leads to stronger intramolecular van der Waals forces and a lower overall potential energy.
However, excessive branching can introduce steric strain, leading to a decrease in stability. In the case of this compound, the presence of a quaternary carbon and several tertiary carbons suggests a high degree of branching, which is expected to contribute to its overall stability compared to n-undecane.
Table 1: Comparison of Heats of Combustion for C8 Alkane Isomers
| Alkane Isomer | Structure | Heat of Combustion (kJ/mol) | Relative Stability |
| n-Octane | Linear | -5470 | Least Stable |
| 2-Methylheptane | Branched | -5464 | More Stable |
| 2,2,4-Trimethylpentane (Isooctane) | Highly Branched | -5450 | Most Stable |
Reactivity
The reactivity of this compound, like other alkanes, is primarily characterized by combustion, thermal decomposition (pyrolysis), and free-radical substitution reactions. It is generally inert to acids, bases, and most oxidizing and reducing agents under normal conditions.
Thermal Decomposition (Pyrolysis)
At high temperatures, in the absence of oxygen, the C-C and C-H bonds in this compound will break, leading to a complex mixture of smaller alkanes and alkenes. This process, known as pyrolysis or cracking, proceeds via a free-radical chain mechanism. The initiation step involves the homolytic cleavage of a C-C bond, which generally has a lower bond dissociation energy than a C-H bond.
Due to the highly branched structure of this compound, a variety of fragmentation pathways are possible. The cleavage of bonds adjacent to the quaternary and tertiary carbon atoms is expected to be a significant contributor to the initial decomposition.
Experimental Protocol: Gas-Phase Pyrolysis of a Branched Alkane
Objective: To determine the product distribution from the thermal decomposition of a branched alkane at a specific temperature and residence time.
Apparatus:
-
High-temperature flow reactor (e.g., quartz tube furnace)
-
Syringe pump for liquid feed injection
-
Inert gas supply (e.g., Nitrogen, Argon) with mass flow controllers
-
Condensation trap to collect liquid products
-
Gas sampling bags or online gas chromatograph (GC) for gaseous products
-
GC-Mass Spectrometry (GC-MS) for product identification and quantification
Procedure:
-
The flow reactor is heated to the desired pyrolysis temperature (e.g., 600-800 °C) under a continuous flow of inert gas.
-
The branched alkane is introduced into the reactor at a controlled flow rate using a syringe pump. The alkane vaporizes upon injection.
-
The residence time of the reactant in the heated zone is controlled by adjusting the total flow rate of the gas mixture.
-
After exiting the reactor, the product stream is passed through a condensation trap cooled with a dry ice/acetone bath to collect liquid products.
-
Non-condensable gaseous products are collected in gas sampling bags or analyzed directly by an online GC.
-
Both liquid and gaseous products are analyzed by GC-MS to identify and quantify the different molecular species formed.
Workflow for Pyrolysis Experiment
Caption: Workflow for a typical gas-phase pyrolysis experiment.
Combustion
The complete combustion of this compound in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy.
C₁₁H₂₄ + 17O₂ → 11CO₂ + 12H₂O + Heat
Incomplete combustion, which occurs with a limited supply of oxygen, will produce a mixture of carbon monoxide, soot (elemental carbon), and water. Highly branched alkanes are valued as components in gasoline because their complex structures are more resistant to autoignition (knocking) in internal combustion engines.
Experimental Protocol: Determination of Heat of Combustion
Objective: To measure the heat of combustion of a liquid hydrocarbon using a bomb calorimeter.
Apparatus:
-
Bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Sample cup (e.g., stainless steel)
-
Fuse wire
-
Balance (accurate to 0.1 mg)
-
Temperature sensor (e.g., high-precision thermometer or thermistor)
-
Ignition unit
Procedure:
-
A precisely weighed sample of the liquid hydrocarbon (e.g., this compound) is placed in the sample cup.
-
A fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
The bomb is assembled and sealed, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is placed in the calorimeter bucket containing a known mass of water.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing a current through the fuse wire.
-
The temperature of the water is monitored and the maximum temperature reached is recorded.
-
The heat of combustion is calculated based on the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample. Corrections are made for the heat released by the combustion of the fuse wire.
Free-Radical Halogenation
In the presence of ultraviolet (UV) light or high temperatures, alkanes react with halogens (typically chlorine or bromine) in a free-radical substitution reaction. One or more hydrogen atoms are replaced by halogen atoms.
The reactivity of the C-H bonds in an alkane towards halogenation depends on the type of carbon atom they are attached to. The order of reactivity is:
tertiary C-H > secondary C-H > primary C-H
This is because the stability of the resulting alkyl radical follows the same trend (tertiary > secondary > primary). This compound has primary, secondary, and tertiary C-H bonds, which will lead to a mixture of halogenated products. The tertiary C-H bond at position 5 is the most likely site for initial halogenation.
Table 2: Estimated Bond Dissociation Energies (BDEs) for C-H Bonds in Branched Alkanes
| Bond Type | Example | Approximate BDE (kJ/mol) |
| Primary (1°) | R-CH₃ | 423 |
| Secondary (2°) | R₂-CH₂ | 413 |
| Tertiary (3°) | R₃-CH | 404 |
Note: These are general values for alkanes. The exact BDEs for this compound would require specific experimental determination or high-level computational chemistry.
Experimental Protocol: Free-Radical Chlorination of a Branched Alkane
Objective: To determine the product distribution of the photochemical chlorination of a branched alkane.
Apparatus:
-
Reaction vessel (e.g., a three-necked flask) made of borosilicate glass (to allow UV penetration)
-
UV lamp
-
Gas inlet for chlorine gas
-
Reflux condenser
-
Stirring mechanism (e.g., magnetic stirrer)
-
Gas trap to neutralize excess chlorine and HCl produced
Procedure:
-
The branched alkane is placed in the reaction vessel.
-
The apparatus is assembled, and a slow stream of chlorine gas is bubbled through the alkane.
-
The reaction mixture is irradiated with a UV lamp while being stirred.
-
The reaction is monitored by periodically taking samples and analyzing them by GC to follow the disappearance of the starting material and the appearance of products.
-
After the desired reaction time, the chlorine flow and UV lamp are turned off.
-
The reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any remaining chlorine, followed by washing with water and drying over an anhydrous salt (e.g., MgSO₄).
-
The product mixture is analyzed by GC-MS to identify and quantify the different chlorinated isomers.
Signaling Pathway for Free-Radical Chlorination
Caption: Free-radical chain mechanism for the chlorination of an alkane.
Summary of Reactivity
| Reaction | Conditions | Reactivity of this compound | Expected Products |
| Thermal Decomposition | High temperature (600-800 °C), inert atmosphere | Undergoes C-C and C-H bond cleavage. | Mixture of smaller alkanes and alkenes. |
| Combustion | High temperature, excess oxygen | Burns exothermically. | Carbon dioxide and water. |
| Free-Radical Halogenation | UV light or high temperature, halogen (Cl₂ or Br₂) | Substitution of H with halogen. Tertiary C-H is most reactive. | Mixture of mono- and poly-halogenated isomers. |
| Reaction with Acids/Bases | Ambient conditions | Generally inert. | No reaction. |
Conclusion
This compound exhibits the characteristic chemical stability and reactivity of a highly branched alkane. It is a stable, non-polar molecule that is unreactive under normal laboratory conditions. Its reactivity is primarily demonstrated in high-energy processes such as combustion and pyrolysis, and in reactions involving highly reactive intermediates like free radicals. The presence of a tertiary C-H bond makes it susceptible to selective substitution in free-radical halogenation reactions. The information and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working with this and similar branched alkane structures, enabling a predictive understanding of their chemical behavior in various applications. Further experimental studies are warranted to determine the specific quantitative reactivity parameters for this compound.
Solubility of 3-Ethyl-2,2,5-trimethylhexane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-2,2,5-trimethylhexane, a branched alkane with the molecular formula C₁₁H₂₄. As a non-polar hydrocarbon, its solubility is governed by the principle of "like dissolves like," indicating a high affinity for non-polar organic solvents and insolubility in polar solvents such as water. This document outlines the theoretical basis for its solubility, presents available comparative data for structurally similar compounds, details experimental protocols for solubility determination, and provides visual representations of key concepts and workflows. Due to a lack of specific quantitative solubility data for this compound in the current literature, this guide leverages data from other C₁₁H₂₄ isomers and related alkanes to provide a predictive understanding of its behavior.
Introduction to Alkane Solubility
Alkanes, including this compound, are saturated hydrocarbons characterized by single bonds between carbon atoms. Their non-polar nature is a result of the low electronegativity difference between carbon and hydrogen atoms. Consequently, the primary intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces).
The solubility of an alkane in a solvent is determined by the relative strength of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] For an alkane to dissolve in an organic solvent, the energy required to break the existing van der Waals forces within the alkane and the solvent must be compensated by the energy released from the formation of new van der Waals forces between the alkane and solvent molecules.[1][2] In non-polar organic solvents, these energy changes are often comparable, leading to good solubility.[3]
Conversely, alkanes are virtually insoluble in polar solvents like water.[1][4] The strong hydrogen bonding network between water molecules requires a significant amount of energy to disrupt. The weak van der Waals interactions that would form between an alkane and water molecules do not release sufficient energy to overcome this, making the dissolution process energetically unfavorable.[5]
Quantitative Solubility Data (Comparative)
Table 1: Physicochemical Properties of Undecane (B72203) Isomers
| Isomer Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |
| n-Undecane | 1120-21-4 | C₁₁H₂₄ | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | C₁₁H₂₄ | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | C₁₁H₂₄ | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | C₁₁H₂₄ | 188.7 | - | 0.741 |
| 2,3-Dimethylnonane | 2884-06-2 | C₁₁H₂₄ | 186 | -57.1 (est.) | 0.7438 |
| This compound | 61868-76-6 | C₁₁H₂₄ | 170.7 | - | - |
Data for isomers sourced from[6]. Boiling point for this compound from[7]. Note the lack of comprehensive data for all isomers.
The general principle is that alkanes are soluble in other hydrocarbons and non-polar solvents.[4] For instance, alkanes are known to be soluble in solvents such as hexane, heptane, toluene, diethyl ether, and carbon tetrachloride.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a liquid hydrocarbon like this compound in an organic solvent. A common and straightforward approach is the gravimetric method.
Gravimetric Method for Solubility Determination
Principle: This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, separating the undissolved portion, and then determining the mass of the solute in a known mass or volume of the solvent.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the organic solvent into a sealable, temperature-controlled vessel.
-
Solute Addition: Gradually add a known mass of this compound to the solvent while continuously stirring. Continue adding the solute until a slight excess of undissolved solute is observed, indicating that a saturated solution has been formed.
-
Equilibration: Seal the vessel to prevent solvent evaporation and allow the mixture to equilibrate at a constant temperature for a prolonged period (e.g., 24 hours) with continuous agitation. This ensures that the solution is truly saturated.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Carefully extract a known mass or volume of the clear, saturated supernatant without disturbing the undissolved portion.
-
Solvent Evaporation: Place the extracted aliquot into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a rotary evaporator) until only the non-volatile solute remains.
-
Mass Determination: Weigh the container with the dried solute. The difference between this mass and the initial mass of the container gives the mass of the dissolved this compound.
-
Calculation: The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
Equation:
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in aliquot) x 100
Other Potential Methods
-
Gas Chromatography (GC): A saturated solution can be prepared, and the concentration of the solute in the solvent can be determined by GC analysis against a calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For some systems, the relative integrals of solute and solvent peaks in the NMR spectrum of a saturated solution can be used to determine the molar ratio and thus the solubility.[8]
Visualizations
Principle of Alkane Solubility
The following diagram illustrates the "like dissolves like" principle for the dissolution of an alkane in a non-polar organic solvent.
Caption: Alkane dissolution is favored when intermolecular forces are similar.
Experimental Workflow for Solubility Determination
The logical flow for experimentally determining the solubility of this compound is depicted below.
Caption: A stepwise process for the gravimetric determination of solubility.
Conclusion
This compound, as a branched C₁₁ alkane, is expected to be highly soluble in a variety of non-polar organic solvents. While specific quantitative data is currently unavailable, its solubility behavior can be reliably predicted based on the established principles of intermolecular forces and by comparison with its isomers. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This understanding is crucial for applications in drug development, where it may be used as a non-polar solvent or excipient, and in various other chemical research and industrial processes.
References
Methodological & Application
Synthesis of 3-Ethyl-2,2,5-trimethylhexane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of the branched alkane 3-Ethyl-2,2,5-trimethylhexane. The described methodology is a three-step process commencing with a Grignard reaction between isobutylmagnesium bromide and 2,2-dimethyl-3-pentanone (B1295208) to form the tertiary alcohol, 3-ethyl-2,2,5-trimethylhexan-3-ol. This intermediate is subsequently dehydrated to yield a mixture of alkenes, primarily 3-ethyl-2,2,5-trimethylhex-2-ene. The final step involves the catalytic hydrogenation of the alkene mixture to afford the desired saturated alkane. This protocol includes detailed experimental procedures, expected quantitative data, and characterization guidelines.
Introduction
Branched alkanes are significant components in fuel and lubricant technologies and serve as important scaffolds in medicinal chemistry. The synthesis of specific, highly branched alkanes such as this compound requires a strategic approach to construct the desired carbon skeleton. The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application in this synthesis allows for the controlled assembly of the required steric bulk around a central carbon atom. Subsequent dehydration and hydrogenation are standard organic transformations to convert the functionalized intermediate into the target alkane.
Overall Reaction Scheme
The synthesis of this compound is accomplished through the following three-step reaction sequence:
-
Grignard Reaction: Formation of 3-ethyl-2,2,5-trimethylhexan-3-ol.
-
Dehydration: Conversion of the tertiary alcohol to 3-ethyl-2,2,5-trimethylhex-2-ene.
-
Hydrogenation: Reduction of the alkene to this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Magnesium turnings | Mg | 24.31 | >99% | Sigma-Aldrich |
| Isobutyl bromide | C4H9Br | 137.02 | >98% | Sigma-Aldrich |
| Anhydrous diethyl ether | (C2H5)2O | 74.12 | >99% | Sigma-Aldrich |
| Iodine | I2 | 253.81 | >99.8% | Sigma-Aldrich |
| 2,2-Dimethyl-3-pentanone | C7H14O | 114.19 | >98% | Sigma-Aldrich |
| Phosphorus oxychloride | POCl3 | 153.33 | >99% | Sigma-Aldrich |
| Anhydrous pyridine (B92270) | C5H5N | 79.10 | >99.8% | Sigma-Aldrich |
| Platinum(IV) oxide (Adam's catalyst) | PtO2 | 227.08 | Sigma-Aldrich | |
| Hydrogen gas | H2 | 2.02 | High purity | |
| Saturated aq. NH4Cl | ||||
| Anhydrous MgSO4 | ||||
| Diethyl ether | Reagent grade | |||
| Hexane | Reagent grade | |||
| Hydrochloric acid | HCl | 1 M |
Step 1: Grignard Reaction - Synthesis of 3-ethyl-2,2,5-trimethylhexan-3-ol
This procedure details the formation of the tertiary alcohol intermediate via the addition of isobutylmagnesium bromide to 2,2-dimethyl-3-pentanone.
Procedure:
-
Preparation of Grignard Reagent:
-
A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a magnetic stirrer is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Magnesium turnings (6.0 g, 0.25 mol) and a small crystal of iodine are placed in the flask.
-
A solution of isobutyl bromide (27.4 g, 0.20 mol) in 80 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
Approximately 10 mL of the isobutyl bromide solution is added to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun until the brown color of the iodine disappears and bubbling is observed.
-
The remaining isobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should be a cloudy grey.
-
-
Reaction with Ketone:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of 2,2-dimethyl-3-pentanone (17.1 g, 0.15 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
-
Work-up and Isolation:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Expected Yield: 75-85% of the crude tertiary alcohol.
Step 2: Dehydration - Synthesis of 3-ethyl-2,2,5-trimethylhex-2-ene
This protocol describes the conversion of the tertiary alcohol to the corresponding alkene using phosphorus oxychloride in pyridine. This method is often preferred for hindered alcohols to minimize rearrangement products.
Procedure:
-
Reaction Setup:
-
The crude 3-ethyl-2,2,5-trimethylhexan-3-ol (0.12 mol) is dissolved in 150 mL of anhydrous pyridine in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Phosphorus oxychloride (22.0 g, 13.5 mL, 0.144 mol) is added dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour, then heated to 60 °C for 2 hours.
-
-
Work-up and Isolation:
-
The reaction mixture is cooled to room temperature and slowly poured onto 200 g of crushed ice.
-
The mixture is then carefully acidified with 1 M HCl until the pH is ~2.
-
The product is extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation.
-
-
Purification:
-
The crude alkene is purified by fractional distillation to yield a mixture of isomers, with 3-ethyl-2,2,5-trimethylhex-2-ene as the major product.
-
Expected Yield: 80-90%.
Step 3: Hydrogenation - Synthesis of this compound
This final step involves the saturation of the double bond to yield the target alkane.
Procedure:
-
Reaction Setup:
-
The purified alkene mixture (0.1 mol) is dissolved in 100 mL of ethanol (B145695) in a hydrogenation vessel.
-
Platinum(IV) oxide (Adam's catalyst, 0.2 g) is added to the solution.
-
-
Hydrogenation:
-
The vessel is connected to a hydrogen source and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases. This can be monitored by a pressure gauge.
-
-
Work-up and Isolation:
-
The catalyst is removed by filtration through a pad of Celite.
-
The ethanol is removed by distillation.
-
The resulting liquid is the crude this compound.
-
-
Purification:
-
The product can be further purified by fractional distillation if necessary.
-
Expected Yield: >95%.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C11H24 |
| Molar Mass | 156.31 g/mol |
| Boiling Point | 170.7 °C |
| CAS Number | 61868-76-6 |
Expected Spectroscopic Data for this compound
-
¹H NMR (Proton NMR): The spectrum is expected to show complex overlapping signals in the alkane region (δ 0.8-1.5 ppm). Key features would include a triplet for the methyl group of the ethyl substituent, a quartet for the methylene (B1212753) group of the ethyl substituent, a doublet for the two methyl groups at the 5-position, and a singlet for the three methyl groups at the 2-position.
-
¹³C NMR (Carbon NMR): The spectrum should display distinct signals for each of the non-equivalent
Application Notes and Protocols: Grignard Reaction for the Synthesis of Highly Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This application note details two primary methodologies for the synthesis of highly branched alkanes using Grignard reagents: a direct catalytic cross-coupling and a two-step approach via a tertiary alcohol intermediate. These protocols are fundamental for constructing complex carbon skeletons, which are prevalent in medicinal chemistry and drug development.[1] Grignard reagents, organomagnesium halides (R-MgX), are potent nucleophiles capable of creating sterically complex molecular architectures.[1][2]
Method 1: Direct Synthesis via Catalytic Cross-Coupling
This method allows for the direct formation of a C(sp³)–C(sp³) bond through the reaction of a Grignard reagent with an alkyl halide. To address the challenges associated with such couplings, including slow reaction rates and side reactions, a transition metal catalyst is utilized. Cobalt-catalyzed systems have proven particularly effective for the synthesis of sterically hindered branched alkanes.[1]
Application Note: Cobalt-Catalyzed Cross-Coupling for Sterically Congested Alkanes
The cobalt-catalyzed cross-coupling of tertiary alkyl Grignard reagents with alkyl halides is a robust method for constructing quaternary carbon centers.[1] This reaction proceeds through an ionic mechanism and is compatible with a variety of functional groups.[1]
Quantitative Data
| Grignard Reagent | Alkyl Halide | Catalyst | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| tert-Butylmagnesium chloride | 1-Iodooctane (B127717) | CoCl₂, LiI, Isoprene (B109036) | THF | 12 | RT | 2,2-Dimethyldecane | ~85 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.[3]
Experimental Protocol: Synthesis of 2,2-Dimethyldecane
Materials:
-
Cobalt(II) chloride (CoCl₂)[1]
-
Lithium iodide (LiI)[1]
-
Isoprene[1]
-
tert-Butylmagnesium chloride (1.0 M solution in THF)[1]
-
1-Iodooctane[1]
-
Anhydrous tetrahydrofuran (B95107) (THF)[1]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution[1]
-
Hexanes[1]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)[1]
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add CoCl₂ (0.05 mmol, 5 mol%), LiI (0.1 mmol, 10 mol%), and isoprene (0.1 mmol, 10 mol%). Add anhydrous THF (2 mL) and stir the mixture at room temperature for 15 minutes.[1]
-
Reaction Setup: Cool the catalyst mixture to 0 °C in an ice bath.[1]
-
Grignard Addition: Slowly add the tert-butylmagnesium chloride solution (1.2 mmol, 1.2 equiv) to the reaction mixture.[1]
-
Alkyl Halide Addition: Add 1-iodooctane (1.0 mmol, 1 equiv) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.[1]
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with hexanes (3 x 15 mL).[1]
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.[1]
Experimental Workflow
Method 2: Two-Step Synthesis via a Tertiary Alcohol Intermediate
This widely applicable method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently reduced to the corresponding branched alkane.[1][4] This approach offers significant flexibility in the design of the target alkane by varying both the Grignard reagent and the ketone starting materials.[1]
Application Note: Grignard Addition to a Ketone followed by Reduction
The addition of a Grignard reagent to a ketone is a classic and efficient method for synthesizing tertiary alcohols. The subsequent reduction of the tertiary alcohol to an alkane can be achieved through a two-step sequence of dehydration to an alkene followed by hydrogenation.[4]
Quantitative Data
| Grignard Reagent | Ketone | Intermediate Alcohol | Alkane Product | Overall Yield (%) |
| tert-Butylmagnesium chloride | 3-Pentanone (B124093) | 3-Ethyl-2,2-dimethyl-3-pentanol | 3-Ethyl-2,2-dimethylpentane | ~70-80 |
Note: Yields are representative and can vary based on the specific reduction method used.[3]
Experimental Protocol: Synthesis of 3-Ethyl-2,2-dimethylpentane
Part 1: Synthesis of 3-Ethyl-2,2-dimethyl-3-pentanol
Materials:
-
Magnesium turnings[3]
-
Iodine (crystal)[3]
-
tert-Butyl chloride[1]
-
Anhydrous diethyl ether[1]
-
3-Pentanone[1]
-
Saturated aqueous NH₄Cl solution[1]
-
Anhydrous sodium sulfate (Na₂SO₄)[1]
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[3]
-
Grignard Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium.[3]
-
In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[1]
-
Once initiated, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[1]
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]
-
Workup: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-ethyl-2,2-dimethyl-3-pentanol.[1]
Part 2: Reduction of 3-Ethyl-2,2-dimethyl-3-pentanol (Dehydration and Hydrogenation)
This is a general procedure; specific conditions may need optimization.
Materials:
-
Crude 3-Ethyl-2,2-dimethyl-3-pentanol
-
Concentrated sulfuric acid (or other dehydrating agent)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Methanol or ethanol
Procedure:
-
Dehydration: The crude tertiary alcohol is heated with a strong acid (e.g., H₂SO₄) to effect dehydration to the corresponding alkene mixture. The alkene is then isolated.
-
Hydrogenation: The isolated alkene is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation using a catalyst such as 10% Pd/C under a hydrogen atmosphere until the reaction is complete.
-
Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude alkane, which can be purified by distillation.
Logical Flow Diagram
Troubleshooting and Side Reactions
Several challenges and side reactions can occur during the synthesis of highly branched alkanes using Grignard reagents.
Common Issues:
-
Failure to Initiate: This is often due to a passivating magnesium oxide layer or the presence of moisture. Activation with iodine, gentle heating, or sonication can help initiate the reaction. Anhydrous conditions are critical.[3]
-
Low Yield: Can result from incomplete reaction, side reactions, or decomposition.
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homo-coupled alkane byproduct. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings.[3]
-
Enolization: With sterically hindered ketones, the Grignard reagent can act as a base, abstracting an α-hydrogen to form an enolate. This results in the recovery of the starting ketone after workup. Using a less hindered Grignard reagent or adding cerium(III) chloride can suppress this pathway.[3]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[5]
Troubleshooting Decision Tree
Conclusion
The synthesis of highly branched alkanes via Grignard reagents remains an indispensable tool in organic synthesis.[1] The direct catalytic cross-coupling method provides an efficient route to sterically demanding structures, while the two-step approach through a tertiary alcohol intermediate offers a high degree of flexibility in molecular design.[1] The detailed protocols and troubleshooting guidance presented herein are intended to serve as a practical resource for researchers in the synthesis of complex organic molecules for applications in drug discovery and development.
References
Application Note: Utilizing 3-Ethyl-2,2,5-trimethylhexane as a Reference Standard for the Quantification of Volatile Organic Compounds by Gas Chromatography
Abstract
This application note details a robust and reliable method for the quantitative analysis of volatile organic compounds (VOCs) using 3-Ethyl-2,2,5-trimethylhexane as an internal reference standard in conjunction with gas chromatography-flame ionization detection (GC-FID). The protocol outlined herein is particularly suited for the analysis of gasoline range organics (GROs) and other volatile hydrocarbons in environmental and industrial hygiene samples. By incorporating this compound, this method effectively compensates for variations in sample injection volume and minimizes matrix effects, thereby enhancing the accuracy and precision of analytical results.
Introduction
Gas chromatography is a premier analytical technique for the separation and quantification of volatile and semi-volatile compounds.[1] In complex sample matrices, achieving accurate and reproducible quantification can be challenging due to instrumental drift and matrix-induced variations. The internal standard (IS) method is a widely adopted strategy to mitigate these issues.[2][3] An ideal internal standard should be chemically similar to the analyte(s) of interest, chromatographically well-resolved from other sample components, and not naturally present in the sample.[2]
This compound (CAS No: 61868-76-6) is a branched-chain alkane with a molecular formula of C11H24 and a boiling point of 170.7°C.[4] Its chemical properties and volatility make it an excellent candidate as an internal standard for the analysis of hydrocarbons within the C6 to C10 range, commonly referred to as gasoline range organics (GROs).[5][6] This application note provides a comprehensive protocol for the use of this compound as an internal standard for the quantification of toluene (B28343) in a representative solvent matrix.
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (≥99% purity)
-
Analyte: Toluene (≥99.8% purity)
-
Solvent: Hexane (B92381) (GC grade)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: Agilent HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
-
Injector: Split/Splitless injector
-
Data System: Agilent OpenLab CDS (or equivalent)
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane to achieve a concentration of approximately 1000 µg/mL.
-
Analyte Stock Solution (AS Stock): Accurately weigh approximately 100 mg of toluene into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane to achieve a concentration of approximately 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the IS Stock solution and varying volumes of the AS Stock solution to 10 mL volumetric flasks, as detailed in Table 1. Dilute to volume with hexane.
Sample Preparation
For liquid samples, accurately pipette 1.0 mL of the sample into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock solution and dilute to volume with hexane. For solid samples, an appropriate extraction method, such as methanol (B129727) extraction followed by dilution in hexane, should be employed.[5]
GC-FID Conditions
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
FID Temperature: 300°C
-
FID Gas Flows:
-
Hydrogen: 30 mL/min
-
Air: 400 mL/min
-
Makeup (Helium): 25 mL/min
-
Data Presentation
The following table summarizes the composition of the calibration standards and the expected results.
Table 1: Calibration Standard Composition and Expected Chromatographic Data
| Calibration Level | Toluene Concentration (µg/mL) | This compound Concentration (µg/mL) | Toluene Retention Time (min) | This compound Retention Time (min) | Toluene Peak Area | This compound Peak Area | Peak Area Ratio (Toluene/IS) |
| 1 | 5 | 50 | 7.5 | 10.2 | 12500 | 130000 | 0.096 |
| 2 | 10 | 50 | 7.5 | 10.2 | 25500 | 131000 | 0.195 |
| 3 | 25 | 50 | 7.5 | 10.2 | 63000 | 129500 | 0.486 |
| 4 | 50 | 50 | 7.5 | 10.2 | 127000 | 130500 | 0.973 |
| 5 | 100 | 50 | 7.5 | 10.2 | 252000 | 130000 | 1.938 |
Visualization of Workflows and Relationships
Caption: Experimental workflow for GC-FID analysis using an internal standard.
Caption: Logical relationship for internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of toluene and other gasoline range organics by GC-FID. The protocol detailed in this application note is straightforward to implement and offers improved precision by correcting for potential variations during sample analysis. This methodology is highly suitable for researchers, scientists, and drug development professionals requiring precise and accurate quantification of volatile organic compounds.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. This compound | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 6. response.epa.gov [response.epa.gov]
Application Notes and Protocols for 3-Ethyl-2,2,5-trimethylhexane in Fuel Blends
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,2,5-trimethylhexane is a highly branched C11 alkane with the molecular formula C₁₁H₂₄.[1] Its structure suggests potential as a valuable component in fuel blends, particularly for spark-ignition engines. Branched alkanes are known to exhibit higher octane (B31449) ratings compared to their linear counterparts, which contributes to improved engine performance and resistance to knocking.[2][3][4] This document provides detailed application notes and experimental protocols for evaluating this compound as a component in fuel blends. While specific experimental data for this particular isomer is limited in publicly available literature, this guide outlines the standard methodologies for characterizing its fuel properties and assessing its impact on engine performance and emissions.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | PubChem |
| CAS Number | 61868-76-6 | [1] |
| Boiling Point | 170.7 °C |
Key Fuel Properties and Standard Test Methods
The suitability of this compound as a fuel component is determined by several key properties. Standardized test methods developed by ASTM International are used to ensure consistency and comparability of results.
Table 2: Key Fuel Properties and Standard Test Methods
| Property | Standard Test Method | Description |
| Research Octane Number (RON) | ASTM D2699 | Measures the anti-knock performance of a fuel under low-speed, mild engine conditions. |
| Motor Octane Number (MON) | ASTM D2700 | Measures the anti-knock performance of a fuel under high-speed, severe engine conditions. |
| Reid Vapor Pressure (RVP) | ASTM D323, ASTM D5191 | Measures the volatility of a fuel, which is important for engine starting and evaporative emissions.[5][6] |
| Distillation Curve | ASTM D86 | Characterizes the boiling range of a fuel, which affects its combustion and performance across different operating temperatures. |
| Heat of Vaporization | - | The amount of energy required to change the fuel from a liquid to a vapor. This affects the air-fuel mixture preparation in the engine. |
Quantitative Data on Fuel Properties
Table 3: Comparison of Key Fuel Properties
| Fuel Component | Research Octane Number (RON) | Motor Octane Number (MON) | Reid Vapor Pressure (RVP) (psi) | Heat of Vaporization (kJ/kg) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Isooctane (2,2,4-Trimethylpentane) | 100 | 100 | 2.0 | 272 |
| n-Heptane | 0 | 0 | 3.9 | 317 |
| Ethanol | 108.6 | 89.7 | 2.3 | 841 |
| Toluene | 120 | 107 | 0.8 | 361 |
Experimental Protocols
Detailed protocols for determining the key fuel properties and evaluating the performance of fuel blends containing this compound are provided below.
Protocol 1: Determination of Research Octane Number (RON)
Method: ASTM D2699
Objective: To determine the anti-knock characteristics of a gasoline blend containing this compound under mild operating conditions.
Apparatus: A standard Cooperative Fuel Research (CFR) engine.
Procedure:
-
Prepare a blend of a base gasoline with a known concentration of this compound.
-
Calibrate the CFR engine using primary reference fuels (isooctane and n-heptane) to establish the standard knock intensity scale.
-
Operate the CFR engine on the test fuel blend under the specified conditions for the RON test (600 rpm engine speed, specific intake air temperature and humidity).
-
Adjust the compression ratio of the engine until the knock intensity of the test fuel matches the standard knock intensity.
-
The RON of the test fuel is determined by comparing its knock-limited compression ratio to that of the primary reference fuels.
Protocol 2: Determination of Motor Octane Number (MON)
Method: ASTM D2700
Objective: To determine the anti-knock characteristics of a gasoline blend containing this compound under severe operating conditions.
Apparatus: A standard Cooperative Fuel Research (CFR) engine.
Procedure:
-
Prepare a blend of a base gasoline with a known concentration of this compound.
-
Calibrate the CFR engine using primary reference fuels.
-
Operate the CFR engine on the test fuel blend under the more severe conditions specified for the MON test (900 rpm engine speed, higher intake mixture temperature).
-
Adjust the compression ratio to achieve the standard knock intensity.
-
The MON is determined by comparing the results to the primary reference fuels.
Protocol 3: Determination of Reid Vapor Pressure (RVP)
Method: ASTM D5191 (Mini Method)
Objective: To measure the vapor pressure of a gasoline blend containing this compound.
Apparatus: An automated vapor pressure instrument.
Procedure:
-
Obtain a representative sample of the fuel blend.
-
Introduce a small, chilled sample of the fuel blend into the instrument's test chamber.
-
The instrument will heat the sample to 37.8 °C (100 °F) and measure the resulting pressure.
-
The measured total vapor pressure is then correlated to the Reid Vapor Pressure.
Protocol 4: Engine Dynamometer Testing
Objective: To evaluate the performance (power, torque, fuel efficiency) of an engine operating on a fuel blend containing this compound.
Apparatus: An engine dynamometer test cell equipped with instrumentation for measuring engine speed, torque, fuel flow, and air flow.
Procedure:
-
Mount and instrument a representative spark-ignition engine on the dynamometer.
-
Operate the engine with a baseline gasoline and record performance data across a range of speeds and loads (e.g., wide-open throttle power curve, steady-state load points).
-
Switch to the fuel blend containing this compound and allow the engine to stabilize.
-
Repeat the same performance tests as with the baseline fuel.
-
Compare the results to determine the effect of the additive on engine performance.
Protocol 5: Vehicle Emissions Testing
Method: EPA Federal Test Procedure (FTP-75)
Objective: To measure the exhaust emissions (HC, CO, NOx, CO₂) of a vehicle operating on a fuel blend containing this compound over a standardized driving cycle.
Apparatus: A chassis dynamometer, a constant volume sampler (CVS) for exhaust gas collection, and exhaust gas analyzers.
Procedure:
-
Prepare a test vehicle by running it on the test fuel to ensure the fuel system is conditioned.
-
Place the vehicle on the chassis dynamometer.
-
Conduct the FTP-75 driving cycle, which consists of cold-start, transient, and hot-start phases, simulating urban driving.[7][8]
-
Collect the diluted exhaust gas in sample bags for each phase of the cycle.
-
Analyze the contents of the sample bags using the exhaust gas analyzers.
-
Calculate the mass emissions of each pollutant in grams per mile.
Visualizations
The following diagrams illustrate the logical workflow for evaluating a new fuel component and the relationship between different experimental tests.
Caption: Workflow for evaluating a new fuel component.
Caption: Interrelationship of fuel properties and performance metrics.
Conclusion
This compound, due to its highly branched structure, holds promise as an octane-enhancing component in gasoline blends. The protocols outlined in this document provide a comprehensive framework for its evaluation. While specific experimental data for this compound is currently lacking, the described methodologies will enable researchers to thoroughly characterize its properties and determine its potential benefits for engine performance and emissions. Further research to generate this data is highly encouraged to fully assess its viability as a next-generation fuel component.
References
- 1. This compound | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 3. organic chemistry - Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Reid vapor pressure - Wikipedia [en.wikipedia.org]
- 7. Density, Enthalpy of Vaporization and Local Structure of Neat N-Alkane Liquids [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Combustion Characteristics of 3-Ethyl-2,2,5-trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the theoretical combustion characteristics of 3-Ethyl-2,2,5-trimethylhexane, a branched-chain alkane. Due to a lack of specific experimental data for this molecule in publicly available literature, this document outlines standardized protocols for determining key combustion parameters, including ignition delay time, laminar flame speed, and emission profiles. Data for a structurally similar and well-characterized branched alkane, iso-octane (2,2,4-trimethylpentane), is presented for illustrative purposes to guide researchers in data presentation and interpretation. The provided experimental workflows and protocols are intended to serve as a comprehensive guide for the combustion analysis of this compound and other liquid hydrocarbon fuels.
Introduction
This compound (C₁₁H₂₄) is a saturated hydrocarbon. Like other alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water, releasing a significant amount of energy. This exothermic reaction is fundamental to its potential application as a component in fuels. The branching structure of this compound is expected to influence its combustion properties, such as its resistance to auto-ignition (knocking) in internal combustion engines.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | 170.7 °C |
| CAS Number | 61868-76-6 |
Quantitative Data Presentation (Illustrative)
Table 1: Ignition Delay Time of Iso-octane at High Temperatures
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| 900 | 10 | 1.0 | 1500 |
| 1000 | 10 | 1.0 | 300 |
| 1100 | 10 | 1.0 | 100 |
| 1200 | 10 | 1.0 | 50 |
Table 2: Laminar Flame Speed of Iso-octane at Atmospheric Pressure
| Equivalence Ratio (Φ) | Unburned Gas Temperature (K) | Laminar Flame Speed (cm/s) |
| 0.8 | 298 | 35 |
| 1.0 | 298 | 42 |
| 1.2 | 298 | 38 |
| 1.4 | 298 | 30 |
Table 3: Emission Profile of a Branched Alkane Fuel (Illustrative)
| Emission Species | Concentration (ppm) |
| Carbon Monoxide (CO) | 500 - 2000 |
| Unburned Hydrocarbons (UHC) | 100 - 500 |
| Nitrogen Oxides (NOx) | 100 - 1500 |
| Particulate Matter (PM2.5) | 1 - 10 mg/m³ |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the combustion characteristics of this compound.
3.1. Protocol for Ignition Delay Time Measurement using a Shock Tube
Objective: To measure the time between the compression heating of a fuel-air mixture and the onset of ignition at various temperatures and pressures.
Apparatus:
-
High-pressure shock tube
-
Diaphragms (e.g., aluminum, steel)
-
High-speed pressure transducers
-
Optical detectors (e.g., photomultiplier tubes with filters for OH* or CH* chemiluminescence)
-
Gas mixing system
-
Data acquisition system
Procedure:
-
Mixture Preparation: Prepare a homogeneous mixture of this compound vapor and an oxidizer (e.g., air) at a specific equivalence ratio in a mixing tank.
-
Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum.
-
Fuel Injection: Introduce the prepared fuel-air mixture into the driven section to a predetermined pressure.
-
Shock Wave Generation: Pressurize the driver section with a high-pressure gas (e.g., helium) until the diaphragm ruptures, generating a shock wave that propagates into the driven section.
-
Heating and Ignition: The shock wave reflects off the end wall, compressing and heating the fuel-air mixture to a specific temperature and pressure, initiating auto-ignition.
-
Data Acquisition: Record the pressure and chemiluminescence signals from the transducers and optical detectors at high temporal resolution. The ignition delay time is the interval between the arrival of the reflected shock wave (indicated by a sharp pressure rise) and the onset of ignition (indicated by a rapid increase in the chemiluminescence signal).[1][2]
-
Data Analysis: Repeat the experiment for a range of initial pressures and shock strengths to obtain ignition delay times over a wide spectrum of temperatures and pressures.
3.2. Protocol for Laminar Flame Speed Measurement using a Constant Volume Spherical Bomb
Objective: To measure the speed at which a laminar flame propagates through a premixed fuel-air mixture.
Apparatus:
-
Constant volume spherical combustion chamber with central ignition electrodes
-
High-speed schlieren imaging system or pressure transducer
-
Gas mixing system
-
Vacuum pump
-
Data acquisition system
Procedure:
-
Mixture Preparation: Prepare a premixed mixture of this compound and air at a specified equivalence ratio.
-
Chamber Preparation: Evacuate the spherical bomb and then fill it with the prepared mixture to a desired initial pressure and temperature.
-
Ignition: Ignite the mixture at the center of the chamber using a spark discharge.
-
Flame Propagation: A spherical flame will propagate outwards from the ignition point.
-
Data Acquisition: Record the flame radius as a function of time using high-speed schlieren imaging or record the pressure rise within the chamber as a function of time.
-
Data Analysis: The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the flame speed to zero stretch. If using the pressure-time data, the laminar burning velocity can be derived from a thermodynamic analysis of the pressure evolution.[3]
3.3. Protocol for Combustion Emission Analysis using Gas Chromatography
Objective: To identify and quantify the species present in the exhaust gases from the combustion of this compound.
Apparatus:
-
Combustion reactor (e.g., a burner or a constant volume chamber)
-
Heated sample lines
-
Gas chromatograph (GC) equipped with appropriate columns (e.g., PLOT columns for light hydrocarbons, packed columns for permanent gases) and detectors (e.g., Flame Ionization Detector - FID for hydrocarbons, Thermal Conductivity Detector - TCD for CO, CO₂, N₂, O₂).
-
Mass spectrometer (MS) for species identification.
-
Calibration gas mixtures.
Procedure:
-
Combustion: Burn a mixture of this compound and air in the combustion reactor under controlled conditions (e.g., specific equivalence ratio and temperature).
-
Exhaust Sampling: Extract a sample of the exhaust gas through a heated sample line to prevent condensation of species.
-
GC Analysis: Inject the gas sample into the GC. The different components of the exhaust gas will travel through the GC column at different rates and be detected as they exit.
-
Species Identification and Quantification: Identify the species based on their retention times in the GC and confirm their identity using the MS. Quantify the concentration of each species by comparing the detector response to that of certified calibration gas mixtures.[4]
-
Data Reporting: Report the concentrations of key pollutants such as CO, unburned hydrocarbons, and NOx in parts per million (ppm) or as emission indices (grams of pollutant per kilogram of fuel burned).
Visualizations
Caption: Workflow for Ignition Delay Time Measurement.
Caption: Workflow for Laminar Flame Speed Measurement.
Caption: Key Factors Influencing Combustion Characteristics.
References
Application Notes and Protocols for the Prediction and Determination of Octane Number for 3-Ethyl-2,2,5-trimethylhexane
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The octane (B31449) number of a fuel is a critical measure of its resistance to autoignition, or "knocking," in a spark-ignition internal combustion engine. A higher octane number indicates greater resistance to knocking, allowing for higher compression ratios and improved engine efficiency and performance. The two primary standards for octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON). RON is determined under less severe conditions, simulating city driving, while MON is determined under more severe conditions, akin to highway driving.[1]
Computational Prediction of Octane Number
Computational methods provide a rapid and cost-effective means of estimating octane numbers when experimental data is unavailable. The Structural Group Contribution Method is a widely used approach that relies solely on the molecular structure of the compound.
Protocol: Octane Number Prediction via Structural Group Contribution Method
This protocol is based on the work of Albahri (2003), which utilizes a group contribution approach to predict RON and MON for pure hydrocarbons.[1][2][3]
2.1.1 Principle: The method assumes that the octane number is a function of the sum of contributions from the individual structural groups that constitute the molecule.
2.1.2 Procedure:
-
Deconstruct the Molecular Structure: Identify and count each of the distinct structural groups within the 3-Ethyl-2,2,5-trimethylhexane molecule.
-
Structure: this compound
-
Molecular Formula: C₁₁H₂₄
-
Structural Groups:
-
-CH₃ (primary carbon)
-
-CH₂- (secondary carbon)
-
CH- (tertiary carbon)
-
C< (quaternary carbon)
-
-
Group Count for this compound:
-
-CH₃: 5 groups
-
-CH₂-: 2 groups
-
>CH-: 2 groups
-
>C<: 1 group
-
-
-
Retrieve Group Contribution Values: Obtain the specific RON and MON contribution values for each structural group from the tables provided in the reference literature (Albahri, T.A. Ind. Eng. Chem. Res. 2003, 42, 657-662).
-
Calculate the Sum of Group Contributions (Σ(ON)ᵢ): Multiply the count of each group by its respective contribution value and sum the results for both RON and MON.
-
Apply the Correlation Equation: Use the following equation to calculate the final predicted octane number[4]:
-
ON = a + b * Σ(ON)ᵢ + c * (Σ(ON)ᵢ)² + d * (Σ(ON)ᵢ)³ + e * (Σ(ON)ᵢ)⁴ + f * (Σ(ON)ᵢ)⁵
-
The coefficients (a, b, c, d, e, f) are specific for RON and MON and must be obtained from the cited literature.[4]
-
Experimental Determination of Octane Number
The definitive methods for determining the octane number of a spark-ignition engine fuel are the standard test methods developed by ASTM International. These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[5][6]
Protocol: Research Octane Number (RON) Determination (ASTM D2699)
This method determines fuel antiknock characteristics under mild operating conditions.[5][6]
3.1.1 Apparatus:
-
Standard single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.
-
Knock-detection instrumentation.
-
Primary Reference Fuels (PRFs): Isooctane (B107328) (2,2,4-trimethylpentane, RON = 100) and n-heptane (RON = 0).
3.1.2 Procedure:
-
Engine Preparation: Calibrate and prepare the CFR engine according to the specifications outlined in ASTM D2699.
-
Standard Operating Conditions: Operate the engine at a constant speed of 600 rpm with controlled intake air temperature and humidity, and a fixed spark timing.[6]
-
Sample Introduction: Introduce the sample fuel (this compound) into the engine.
-
Compression Ratio Adjustment: Adjust the engine's compression ratio until a standard level of knock intensity is observed and recorded.
-
Reference Fuel Bracketing: Run two Primary Reference Fuel blends, one with an octane number slightly higher and one slightly lower than the sample, to find blends that produce knock intensities bracketing that of the sample.
-
Interpolation: Determine the Research Octane Number by interpolating between the knock intensities of the bracketing reference fuels. The result is reported as the volume percentage of isooctane in the n-heptane blend that produces the equivalent knock intensity.[6]
Protocol: Motor Octane Number (MON) Determination (ASTM D2700)
This method determines fuel antiknock characteristics under more severe operating conditions than the RON test.[3][7]
3.2.1 Apparatus:
-
The same standard CFR engine as used for the RON test.
3.2.2 Procedure:
-
Engine Preparation: Calibrate and prepare the CFR engine as per ASTM D2700 specifications.
-
Standard Operating Conditions: Operate the engine at a higher speed of 900 rpm, with a higher intake mixture temperature, and variable spark timing compared to the RON test.[3]
-
Sample and Reference Fuel Testing: Follow the same procedure of adjusting the compression ratio and bracketing with Primary Reference Fuels as described for the RON determination (Section 3.1).
-
Interpolation and Reporting: Determine the Motor Octane Number by interpolation. The MON is typically lower than the RON for the same fuel.
Data Summary
The following table summarizes the predicted and experimental octane numbers for this compound.
| Property | Value | Methodology | Reference |
| Predicted Research Octane Number (RON) | Calculable | Structural Group Contribution | Albahri (2003)[1] |
| Predicted Motor Octane Number (MON) | Calculable | Structural Group Contribution | Albahri (2003)[1] |
| Experimental Research Octane Number (RON) | Not Available | ASTM D2699 | - |
| Experimental Motor Octane Number (MON) | Not Available | ASTM D2700 | - |
Visualized Workflows
The following diagrams illustrate the logical flow for both the predictive and experimental determination of the octane number.
Caption: Workflow for Octane Number Prediction.
Caption: Workflow for Experimental Octane Determination.
References
- 1. webdelprofesor.ula.ve [webdelprofesor.ula.ve]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethyl-2,2,5-trimethylheptane | C12H26 | CID 53428753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Predicting Octane Number of Petroleum-Derived Gasoline Fuels from MIR Spectra, GC-MS, and Routine Test Data | MDPI [mdpi.com]
Application Notes and Protocols for Kinetic Modeling of 3-Ethyl-2,2,5-trimethylhexane Combustion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to the kinetic modeling of the combustion of 3-Ethyl-2,2,5-trimethylhexane. Due to the absence of direct experimental data for this specific molecule, this document leverages data and protocols from studies on structurally similar highly-branched alkanes, such as iso-octane, iso-dodecane, and iso-cetane. These compounds serve as excellent surrogates for understanding the combustion behavior of this compound.
Introduction to Kinetic Modeling of Branched Alkanes
Kinetic modeling is a crucial tool for understanding the complex reaction pathways involved in the combustion of hydrocarbon fuels. For a highly branched alkane like this compound, the molecular structure significantly influences its ignition characteristics and the formation of intermediate species. Detailed kinetic models, comprising thousands of elementary reactions, are developed to simulate combustion phenomena under various conditions. These models are validated against experimental data obtained from idealized reactors such as shock tubes, rapid compression machines, and jet-stirred reactors.
Data Presentation: Combustion Characteristics of Highly Branched Alkanes
The following tables summarize key quantitative data from combustion studies of highly branched alkanes, which can be used as target data for the validation of a kinetic model for this compound.
Table 1: Ignition Delay Times of Highly Branched Alkanes in a Shock Tube
| Fuel | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) | Reference |
| Iso-octane (2,2,4-trimethylpentane) | 1100 - 1600 | 10 - 40 | 0.5, 1.0, 2.0 | Varies with conditions | [1][2] |
| Iso-dodecane (2,2,4,6,6-pentamethylheptane) | 950 - 1300 | 10, 15, 20 | Lean, Stoichiometric, Rich | Varies with conditions | [3] |
| Iso-cetane (2,2,4,4,6,8,8-heptamethylnonane) | 879 - 1347 | 8 - 47 | 0.5, 1.0, 1.5 | Varies with conditions | [1] |
Table 2: Species Mole Fractions from Jet-Stirred Reactor Oxidation of Iso-octane
| Species | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Mole Fraction | Reference |
| Iso-octane | 550 - 1150 | 10 | 1.0 | Varies with temperature | [4] |
| Oxygen | 550 - 1150 | 10 | 1.0 | Varies with temperature | [4] |
| Carbon Monoxide | 550 - 1150 | 10 | 1.0 | Varies with temperature | [4] |
| Carbon Dioxide | 550 - 1150 | 10 | 1.0 | Varies with temperature | [4] |
| Methane | 550 - 1150 | 10 | 1.0 | Varies with temperature | [4] |
| Ethene | 550 - 1150 | 10 | 1.0 | Varies with temperature | [4] |
| Propene | 550 - 1150 | 10 | 1.0 | Varies with temperature | [4] |
Experimental Protocols
Detailed methodologies for key experiments in combustion kinetics are provided below. These protocols can be adapted for studies on this compound.
Shock Tube Protocol for Ignition Delay Time Measurement
Shock tubes are used to study chemical kinetics at high temperatures and pressures by generating a shock wave to rapidly heat and compress a test gas mixture.[5][6]
Objective: To measure the ignition delay time of a fuel/oxidizer mixture under specific temperature and pressure conditions.
Materials:
-
High-pressure driver section (e.g., filled with Helium)
-
Low-pressure driven section
-
Diaphragm (e.g., aluminum foil)
-
Test gas mixture (this compound, oxidizer, diluent)
-
Pressure transducers
-
Optical detectors (e.g., for OH* or CH* chemiluminescence)
-
Data acquisition system
Procedure:
-
Mixture Preparation: Prepare the test gas mixture of this compound, oxidizer (e.g., air), and a diluent (e.g., Argon) to the desired equivalence ratio. The mixture is typically prepared in a separate mixing vessel.
-
Shock Tube Preparation: Evacuate both the driver and driven sections of the shock tube to a low pressure to remove impurities.
-
Filling: Introduce the test gas mixture into the driven section to a specified initial pressure. Fill the driver section with a high-pressure driver gas (e.g., Helium).
-
Diaphragm Rupture: Increase the pressure in the driver section until the diaphragm ruptures, generating a shock wave that propagates into the driven section.
-
Data Acquisition: The shock wave reflects off the end wall of the driven section, further compressing and heating the test gas. Pressure transducers and optical detectors placed near the end wall record the pressure history and light emission from the reacting gas.
-
Ignition Delay Time Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition. The onset of ignition is typically marked by a sharp increase in pressure and a spike in the chemiluminescence signal from radicals like OH* or CH*.[6]
Rapid Compression Machine Protocol for Autoignition Studies
Rapid compression machines (RCMs) simulate a single compression stroke of an internal combustion engine, allowing for the study of autoignition phenomena at low-to-intermediate temperatures.[7][8]
Objective: To investigate the autoignition characteristics of this compound at engine-relevant conditions.
Materials:
-
Rapid Compression Machine with a reaction chamber
-
Piston assembly (pneumatically or hydraulically driven)
-
Test gas mixture (this compound, oxidizer, diluent)
-
Pressure transducer
-
High-speed camera (optional, for optical access)
-
Gas chromatograph (GC) for species analysis (optional)
-
Data acquisition system
Procedure:
-
Mixture Preparation: Prepare a homogeneous mixture of this compound, oxidizer, and diluent in a mixing tank.
-
Chamber Preparation: Heat the reaction chamber to the desired initial temperature and evacuate it to remove residual gases.
-
Filling: Introduce the premixed test gas into the reaction chamber to a specific initial pressure.
-
Compression: Actuate the piston to rapidly compress the gas mixture to a high pressure and temperature. The piston is then held in a fixed position at the end of the compression stroke.
-
Data Recording: A pressure transducer records the pressure-time history of the reacting mixture. The ignition delay time is determined from the pressure trace.
-
Species Sampling (Optional): For detailed kinetic modeling, a fast sampling valve can be used to extract gas samples from the reaction chamber at different times before ignition for analysis by a gas chromatograph.
Jet-Stirred Reactor Protocol for Species Speciation
A jet-stirred reactor (JSR) is an ideal continuously stirred-tank reactor used for studying the oxidation and pyrolysis of fuels at constant temperature and pressure over longer residence times.[4][9]
Objective: To obtain species concentration profiles as a function of temperature for the oxidation of this compound.
Materials:
-
Spherical or toroidal fused-silica reactor
-
Inlet nozzles for rapid mixing
-
Oven for temperature control
-
Mass flow controllers for precise gas delivery
-
Sampling probe (sonic or capillary)
-
Analytical equipment: Gas Chromatograph (GC) with Mass Spectrometry (MS) and/or Flame Ionization Detector (FID), Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Reactor Setup: Place the JSR inside an oven and heat it to the desired reaction temperature.
-
Gas Delivery: Use mass flow controllers to introduce a continuous flow of the premixed fuel, oxidizer, and diluent into the reactor through the inlet nozzles. The high velocity of the jets ensures rapid mixing and a uniform concentration and temperature within the reactor.
-
Steady-State Operation: Allow the reactor to reach a steady state, where the inflow and outflow rates are constant, and the composition of the reacting mixture inside the reactor is time-invariant.
-
Gas Sampling: Extract a sample of the reacting gas from the center of the reactor using a sonic or capillary probe. The probe rapidly quenches the reactions to preserve the species composition.
-
Species Analysis: Analyze the sampled gas using GC-MS/FID and/or FTIR to identify and quantify the mole fractions of reactants, stable intermediates, and final products.
-
Temperature Variation: Repeat the experiment at different reactor temperatures to obtain species concentration profiles as a function of temperature.
Visualizations
The following diagrams illustrate the logical workflow of the experimental and modeling processes.
Caption: Workflow for developing and validating a kinetic model.
Caption: Flowchart of a shock tube experiment.
Caption: Flowchart of a rapid compression machine experiment.
References
- 1. 2,2,4,4,6,8,8-Heptamethylnonane | Combustion [combustion.llnl.gov]
- 2. suicideslabs.com [suicideslabs.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 7. Rapid compression machine [combustionlab.com.cn]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Undecane Isomers using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of organic molecules. In the context of hydrocarbon analysis, particularly for a homologous series like undecane (B72203) (C₁₁H₂₄), which boasts a large number of structural isomers, NMR provides unparalleled insight into the carbon skeleton and the specific arrangement of atoms. The subtle differences in the chemical environment of protons (¹H) and carbon atoms (¹³C) among the various isomers of undecane give rise to unique spectral fingerprints. Through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive identification of a specific undecane isomer.
This document provides detailed application notes and experimental protocols for the structural characterization of undecane isomers. It is intended to serve as a practical guide for researchers in obtaining and interpreting high-quality NMR data for these aliphatic hydrocarbons.
Data Presentation: Characteristic NMR Data for Undecane Isomers
The chemical shifts (δ) of protons and carbons in alkanes are influenced by their local electronic environment. Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm).[1] The degree of substitution on a carbon atom significantly affects its chemical shift. Generally, methyl (CH₃) carbons are the most shielded, followed by methylene (B1212753) (CH₂) and methine (CH) carbons. Quaternary carbons are the most deshielded.
¹H NMR Chemical Shift Data for Selected Undecane Isomers
| Isomer Name | Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| n-Undecane | CH₃ (terminal) | ~ 0.88 | t | ~ 6.5 - 7.0 |
| CH₂ (internal) | ~ 1.26 | m | - | |
| 2-Methyldecane | CH₃ (terminal, C10) | ~ 0.88 | t | ~ 6.5 - 7.0 |
| CH₃ (branch, C2-Me) | ~ 0.86 | d | ~ 6.5 | |
| CH (branch, C2) | ~ 1.53 | m | - | |
| CH₂ | ~ 1.25 | m | - | |
| 3-Methyldecane | CH₃ (terminal, C1 & C10) | ~ 0.88 | t | ~ 6.5 - 7.0 |
| CH₃ (branch, C3-Me) | ~ 0.84 | d | ~ 6.5 | |
| CH (branch, C3) | ~ 1.34 | m | - | |
| CH₂ | ~ 1.26 | m | - | |
| 4-Methyldecane | CH₃ (terminal, C1 & C10) | ~ 0.88 | t | ~ 6.5 - 7.0 |
| CH₃ (branch, C4-Me) | ~ 0.83 | d | ~ 6.5 | |
| CH (branch, C4) | ~ 1.30 | m | - | |
| CH₂ | ~ 1.27 | m | - | |
| 5-Methyldecane | CH₃ (terminal, C1 & C10) | ~ 0.88 | t | ~ 6.5 - 7.0 |
| CH₃ (branch, C5-Me) | ~ 0.83 | d | ~ 6.5 | |
| CH (branch, C5) | ~ 1.35 | m | - | |
| CH₂ | ~ 1.28 | m | - | |
| 2,3-Dimethylnonane | CH₃ | ~ 0.8 - 0.9 | m | ~ 6.5 - 7.0 |
| CH | ~ 1.3 - 1.6 | m | - | |
| CH₂ | ~ 1.2 - 1.3 | m | - |
Note: The chemical shifts are reported for CDCl₃ as the solvent. 't' denotes a triplet, 'd' a doublet, and 'm' a multiplet. Due to significant signal overlap in the ¹H NMR spectra of alkanes, precise assignment often requires 2D NMR techniques.
¹³C NMR Chemical Shift Data for Selected Undecane Isomers
| Isomer Name | Carbon Environment | Typical Chemical Shift (δ, ppm) |
| n-Undecane | C1 | ~ 14.1 |
| C2 | ~ 22.8 | |
| C3 | ~ 32.0 | |
| C4 | ~ 29.5 | |
| C5 | ~ 29.8 | |
| C6 | ~ 29.8 | |
| 2-Methyldecane | C1 | ~ 22.7 |
| C2 | ~ 27.9 | |
| C3 | ~ 39.1 | |
| C4 | ~ 27.4 | |
| C5-C9 | ~ 29.4 - 32.0 | |
| C10 | ~ 14.1 | |
| C2-Me | ~ 22.7 | |
| 3-Methyldecane | C1 | ~ 11.4 |
| C2 | ~ 29.3 | |
| C3 | ~ 34.4 | |
| C4 | ~ 36.7 | |
| C5-C9 | ~ 27.1 - 32.0 | |
| C10 | ~ 14.1 | |
| C3-Me | ~ 19.2 | |
| 4-Methyldecane | C1 | ~ 14.1 |
| C2 | ~ 22.9 | |
| C3 | ~ 30.5 | |
| C4 | ~ 34.5 | |
| C5 | ~ 36.6 | |
| C6-C9 | ~ 23.3 - 32.0 | |
| C10 | ~ 14.1 | |
| C4-Me | ~ 19.6 | |
| 5-Methyldecane | C1 | ~ 14.1 |
| C2 | ~ 22.8 | |
| C3 | ~ 29.8 | |
| C4 | ~ 34.4 | |
| C5 | ~ 34.6 | |
| C6 | ~ 36.9 | |
| C7-C9 | ~ 23.4 - 32.0 | |
| C10 | ~ 14.1 | |
| C5-Me | ~ 19.8 | |
| 2,3-Dimethylnonane | CH₃ | ~ 11.0 - 23.0 |
| CH₂ | ~ 23.0 - 40.0 | |
| CH | ~ 30.0 - 45.0 |
Note: The chemical shifts are reported for CDCl₃ as the solvent. The complexity of the spectra for branched isomers often leads to overlapping signals; therefore, these are representative ranges. Definitive assignments require a full suite of 1D and 2D NMR experiments.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the undecane isomer is of high purity. Impurities can complicate spectral interpretation.
-
Solvent: Use a high-quality deuterated solvent. For nonpolar undecane isomers, deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
-
For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent and gently swirl or vortex to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation, especially for volatile undecane isomers.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS). For routine structural elucidation, the residual solvent peak can be used as a reference.
-
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 5 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16.
-
Temperature: 298 K.
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Experiments: Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.
-
DEPT-45: Shows all protonated carbons as positive signals.
-
DEPT-90: Shows only CH carbons as positive signals.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.
-
-
Parameters: Use standard DEPT pulse programs and parameters provided by the spectrometer software. The number of scans will be comparable to a ¹³C experiment.
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Purpose: To identify one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C).
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsp' on Bruker instruments for multiplicity editing).
-
Spectral Width (SW):
-
F2 (¹H dimension): Same as the ¹H NMR spectrum.
-
F1 (¹³C dimension): Sufficient to cover the aliphatic carbon region (e.g., 10-50 ppm).
-
-
Number of Increments (F1 dimension): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting fragments of the molecule and identifying quaternary carbons.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (SW):
-
F2 (¹H dimension): Same as the ¹H NMR spectrum.
-
F1 (¹³C dimension): Sufficient to cover the entire expected carbon chemical shift range.
-
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 8-64 per increment, as HMBC is less sensitive than HSQC.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-range Coupling Delay: Optimized for a J-coupling of 4-8 Hz.
Data Interpretation Workflow
The structural elucidation of an unknown undecane isomer involves a systematic analysis of the data obtained from the various NMR experiments.
Caption: Workflow for the structural elucidation of an undecane isomer using NMR spectroscopy.
Logical Relationships in Spectral Interpretation
The power of this multi-technique approach lies in the logical combination of information from each experiment to build a complete picture of the molecular structure.
Caption: Logical relationships in the interpretation of combined NMR data for structural elucidation.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Ethyl-2,2,5-trimethylhexane
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document outlines the predicted mass spectrometry fragmentation pattern of 3-Ethyl-2,2,5-trimethylhexane, supported by established principles of alkane fragmentation. It includes a detailed experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and presents the expected quantitative data in a structured table. A Graphviz diagram illustrates the logical fragmentation pathways.
Introduction
This compound is a highly branched alkane. Understanding its fragmentation pattern under mass spectrometry is crucial for its identification in complex mixtures, such as in petrochemical analysis or as a potential impurity in pharmaceutical manufacturing. Branched alkanes exhibit characteristic fragmentation behaviors, primarily driven by the formation of stable carbocations.[1][2][3][4] Electron ionization (EI) mass spectrometry of these compounds typically results in cleavage at the branching points, leading to the generation of secondary and tertiary carbocations.[1][2][5] The molecular ion peak for highly branched alkanes is often of low abundance or entirely absent.[1][2][5] The most significant fragmentation pathway involves the loss of the largest alkyl group from a branching point.[3][5]
Predicted Fragmentation Pattern
The structure of this compound (Molecular Formula: C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) contains multiple branching points, which will dictate its fragmentation under electron ionization.[6][7]
Structure:
The primary sites of fragmentation will be the C-C bonds at the tertiary and quaternary carbon atoms (C2, C3, and C5). The fragmentation will favor the formation of the most stable carbocations.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the analysis of volatile branched alkanes like this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for GC-MS analysis.
-
If analyzing a mixture, use an appropriate extraction or headspace sampling technique to isolate the volatile components.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio of 50:1 to 100:1).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's data acquisition software.
-
Identify the peak corresponding to this compound based on its retention time.
-
Process the mass spectrum of the identified peak to determine the m/z values and relative abundances of the fragment ions.
Data Presentation
The following table summarizes the predicted major fragment ions for this compound and their likely origins. The relative abundance is an estimation based on the general principles of branched alkane fragmentation, where fragments resulting from the formation of more stable carbocations are expected to be more abundant.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Neutral Loss | Predicted Relative Abundance |
| 156 | [C₁₁H₂₄]⁺˙ (Molecular Ion) | - | Very Low to Absent |
| 127 | [C₉H₁₉]⁺ | -C₂H₅ | Moderate |
| 99 | [C₇H₁₅]⁺ | -C₄H₉ | Moderate to High |
| 85 | [C₆H₁₃]⁺ | -C₅H₁₁ | High |
| 71 | [C₅H₁₁]⁺ | -C₆H₁₃ | High |
| 57 | [C₄H₉]⁺ | -C₇H₁₅ | Base Peak |
| 43 | [C₃H₇]⁺ | -C₈H₁₇ | High |
| 29 | [C₂H₅]⁺ | -C₉H₁₉ | Moderate |
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of this compound leading to the formation of the most stable and abundant fragment ions.
Caption: Predicted fragmentation of this compound.
Conclusion
The mass spectrum of this compound is predicted to be characterized by extensive fragmentation, with a very weak or absent molecular ion peak. The fragmentation pattern is dominated by cleavage at the branched carbon atoms, leading to the formation of stable tertiary and secondary carbocations. The base peak is anticipated to be at m/z 57, corresponding to the highly stable tert-butyl cation. Other significant peaks are expected at m/z 43, 71, and 85. This predictable fragmentation is a powerful tool for the structural elucidation of unknown branched alkanes in various scientific applications.
References
- 1. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. This compound | CAS#:61868-76-6 | Chemsrc [chemsrc.com]
- 7. This compound | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 3-Ethyl-2,2,5-trimethylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-2,2,5-trimethylhexane. The primary synthetic route involves a Grignard reaction to form a tertiary alcohol intermediate, followed by deoxygenation. This guide addresses specific issues researchers, scientists, and drug development professionals may encounter during these steps.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for producing this compound using a Grignard reaction?
A1: The synthesis is typically a two-stage process. The first stage is the nucleophilic addition of a Grignard reagent (ethylmagnesium bromide) to a sterically hindered ketone (2,2,5-trimethyl-3-hexanone) to form the tertiary alcohol, 3-Ethyl-2,2,5-trimethyl-3-hexanol. The second stage involves the deoxygenation of this alcohol, commonly achieved through acid-catalyzed dehydration to form a mixture of alkenes, followed by catalytic hydrogenation to yield the final alkane product.
Q2: I am getting a very low yield of the desired tertiary alcohol and recovering a significant amount of my starting ketone. What is the likely cause?
A2: This is a classic symptom of enolization , a major side reaction.[1] The Grignard reagent, acting as a strong base, deprotonates the α-carbon of the sterically hindered ketone to form an enolate.[1] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[1] This pathway competes directly with the desired nucleophilic addition.
Q3: My reaction produced a significant amount of a secondary alcohol instead of the expected tertiary alcohol. What happened?
A3: This is due to the reduction of the ketone.[1] When a Grignard reagent possesses β-hydrogens (like ethylmagnesium bromide), it can act as a reducing agent. The reaction proceeds through a cyclic six-membered transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[1] This is particularly prevalent with sterically hindered ketones where the standard addition pathway is slow.
Q4: The Grignard reaction fails to initiate. What are the common causes and solutions?
A4: Failure to initiate is a frequent issue, often caused by a passivating layer of magnesium oxide (MgO) on the magnesium turnings or the presence of trace amounts of water.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Ethereal solvents must be anhydrous.
-
Activate the Magnesium: The MgO layer can be removed by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in the flask before adding the solvent.
-
Q5: What is Wurtz coupling and how can I minimize it?
A5: Wurtz-type coupling is a side reaction where the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a homocoupled dimer (R-R). This reduces the yield of the Grignard reagent itself.
-
Minimization Strategies:
-
Slow Addition: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide and prevents buildup.
-
Temperature Control: Maintain a moderate temperature. While some heat may be needed for initiation, the reaction is exothermic, and excessive temperatures can favor coupling.
-
Dilution: Performing the reaction in a sufficient volume of solvent helps to keep the local concentration of reagents low.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of tertiary alcohol; high recovery of starting ketone | Enolization is the dominant pathway due to steric hindrance. | 1. Lower the reaction temperature (-20°C to 0°C) to favor the addition reaction, which typically has a lower activation energy. 2. Consider using an organolithium reagent (e.g., ethyllithium) in place of the Grignard reagent, as they can be less prone to enolization. 3. Use a less-hindered Grignard reagent if the synthesis allows. |
| Significant formation of secondary alcohol byproduct | Reduction of the ketone by the Grignard reagent. | 1. Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide), if the target molecule can be synthesized from it. 2. Lowering the reaction temperature can sometimes reduce the rate of reduction relative to addition. 3. The addition of cerium(III) chloride (CeCl₃) can generate an organocerium reagent in situ, which is more nucleophilic and less basic, thereby favoring addition over reduction. |
| Formation of a high-boiling point byproduct (ethane from ethyl bromide) | Wurtz coupling during Grignard reagent formation. | 1. Ensure slow, dropwise addition of the ethyl bromide to the magnesium turnings. 2. Maintain a gentle reflux and avoid excessive heating. 3. Use highly activated magnesium to ensure the rate of Grignard formation is faster than the coupling reaction. |
| Low or no yield of any product; Grignard reagent does not form | 1. Presence of water or other protic impurities. 2. Inactive magnesium surface (oxide layer). | 1. Thoroughly flame-dry all glassware under vacuum or in an inert atmosphere. Use anhydrous solvents. 2. Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. |
Data Presentation: Side Reaction Control
The ratio of products in the Grignard reaction with a sterically hindered ketone like 2,2,5-trimethyl-3-hexanone is highly dependent on reaction conditions. The following table provides a qualitative summary of expected outcomes based on established principles for such reactions.
| Reaction Condition | Grignard Reagent | Expected Major Product/Outcome | Rationale |
| Standard (RT, THF) | Ethylmagnesium Bromide | Mixture of Addition, Reduction, and Enolization products | The ethyl group has β-hydrogens, and the ketone is sterically hindered, allowing all three pathways to compete. |
| Low Temperature (-20°C) | Ethylmagnesium Bromide | Increased ratio of Addition Product | The activation energy for nucleophilic addition is generally lower than for enolization or reduction. |
| Standard (RT, THF) | Methylmagnesium Bromide | Mixture of Addition and Enolization products | No β-hydrogens are present, so the reduction pathway is eliminated. Enolization remains a competitive side reaction. |
| Standard (RT, THF) with CeCl₃ | Ethylmagnesium Bromide | High yield of Addition Product | Transmetalation to form an organocerium reagent increases nucleophilicity and suppresses basicity (enolization) and reduction. |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-2,2,5-trimethyl-3-hexanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
2,2,5-trimethyl-3-hexanone
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve 2,2,5-trimethyl-3-hexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Protocol 2: Deoxygenation of 3-Ethyl-2,2,5-trimethyl-3-hexanol
Materials:
-
Crude 3-Ethyl-2,2,5-trimethyl-3-hexanol
-
Concentrated sulfuric acid or phosphoric acid
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas source
Procedure:
-
Dehydration:
-
Place the crude alcohol in a round-bottom flask equipped for distillation.
-
Add a catalytic amount of concentrated sulfuric or phosphoric acid.
-
Heat the mixture to the appropriate temperature for tertiary alcohols (typically 25-80°C) to distill the resulting alkene mixture.[2] The dehydration of tertiary alcohols proceeds via an E1 mechanism.[2]
-
Wash the collected distillate with sodium bicarbonate solution and then with water, dry it over a suitable drying agent, and carry it forward.
-
-
Hydrogenation:
-
Dissolve the alkene mixture in a suitable solvent like methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure. The remaining liquid is the crude this compound, which can be purified by fractional distillation.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Desired nucleophilic addition pathway in the Grignard reaction.
Caption: Competing reaction pathways for a sterically hindered ketone.
Caption: Troubleshooting logic for low-yield Grignard reactions.
References
Technical Support Center: Purification of 3-Ethyl-2,2,5-trimethylhexane
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethyl-2,2,5-trimethylhexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a branched alkane, are fractional distillation and preparative gas chromatography (preparative GC). The choice between these techniques depends on the required purity, the quantity of the sample, and the nature of the impurities. For bulk purification, fractional distillation is often employed. For achieving very high purity, especially when separating from close-boiling isomers, preparative GC is the preferred method.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in a sample of this compound can originate from its synthesis or degradation. Common impurities may include:
-
Other C11 alkane isomers: These are structurally similar compounds with very close boiling points, making them challenging to separate.
-
Unreacted starting materials and intermediates: If synthesized, for instance, from lignocellulose-derived molecules like furfural (B47365) and methyl isobutyl ketone, residual amounts of these or their intermediates could be present.[1]
-
Lower and higher boiling point alkanes: Remnants from the feedstock if the compound is derived from petroleum fractions.
-
Olefins (alkenes): Unsaturated hydrocarbons that may be byproducts of certain synthesis or cracking processes.
-
Oxygenates: Alcohols, ethers, or other oxygen-containing compounds that might be present as additives or byproducts.
-
Sulfur and Nitrogen Compounds: These are common impurities in petroleum-derived feedstocks and can poison catalysts in downstream applications.
Q3: How can I assess the purity of my this compound sample?
A3: Gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the most effective technique for assessing the purity of your sample. These methods allow for the separation and quantification of volatile impurities, including isomers. The peak area percentage in the chromatogram provides a good estimation of the purity.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor separation of isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too high.- Poor column insulation. | - Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to ensure a slow and steady distillation rate (e.g., 1-2 drops per second).- Insulate the distillation column with glass wool or aluminum foil to maintain the temperature gradient. |
| Bumping or irregular boiling | - Absence of boiling chips or a stir bar.- Heating too rapidly. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually using a heating mantle. |
| Temperature fluctuations at the distillation head | - Inconsistent heating.- Drafts affecting the column. | - Ensure the heating mantle provides consistent heat.- Shield the apparatus from drafts. |
| Product loss (low yield) | - Hold-up in the fractionating column (liquid wetting the column surface).- Leaks in the apparatus. | - Choose a column appropriate for the sample volume to minimize hold-up.- Check all glass joints and connections for a proper seal. Use joint grease if necessary. |
Preparative Gas Chromatography (Preparative GC)
| Issue | Possible Cause(s) | Recommended Action(s) |
| Peak tailing | - Active sites in the liner or on the column.- Sample overloading.- Column contamination. | - Use a deactivated liner.- Reduce the injection volume or sample concentration.- Condition the column at a high temperature. If contamination persists, trim the first few centimeters of the column. |
| Peak fronting | - Sample solvent and column polarity mismatch.- Column overloading. | - Ensure the sample is dissolved in a suitable, volatile solvent.- Decrease the injection volume. |
| Poor resolution between isomers | - Inappropriate column phase.- Incorrect temperature program.- Carrier gas flow rate is not optimal. | - Select a column with a stationary phase known for good hydrocarbon isomer separation (e.g., a non-polar phase).- Optimize the temperature ramp rate; a slower ramp can improve separation.- Adjust the carrier gas flow rate to the optimal linear velocity for the column. |
| Ghost peaks (peaks appearing in blank runs) | - Contamination in the injection port or syringe.- Carryover from a previous injection. | - Clean the injection port and use a clean syringe for each injection.- Run a blank solvent injection at a high temperature to clean the system. |
| Low recovery of purified product | - Inefficient fraction collection.- Leaks in the system post-column. | - Ensure the fraction collector is timed correctly based on the retention time of the target compound.- Check all connections between the column outlet and the collection trap for leaks. |
Quantitative Data
The separation of alkane isomers is challenging due to their similar physical properties. The following table provides a comparison of boiling points for this compound and some of its isomers to illustrate the difficulty of separation by distillation.
| Compound | IUPAC Name | Boiling Point (°C) |
| Target Compound | This compound | 170.7 [2] |
| Isomer 1 | n-Undecane | 196 |
| Isomer 2 | 2,2,5-Trimethylhexane | 124[3] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the bulk purification of this compound to separate it from impurities with significantly different boiling points.
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirring
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the crude this compound. Add boiling chips or a stir bar.
-
Insulation: Wrap the fractionating column with the insulating material to ensure an adiabatic process.
-
Heating: Begin heating the flask gently. If using a stirrer, ensure a constant stirring rate.
-
Distillation: As the liquid boils, the vapor will rise through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate of approximately 1-2 drops per second into the receiving flask.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun) which contains lower-boiling impurities. Collect the fraction that distills at a constant temperature around the boiling point of this compound (170.7 °C). Change receiving flasks when the temperature begins to rise, indicating the presence of higher-boiling impurities.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the flask. Never distill to dryness.
-
Analysis: Analyze the collected fractions for purity using GC-MS or GC-FID.
Protocol 2: Purification by Preparative Gas Chromatography
This protocol is suitable for obtaining high-purity this compound, particularly for separating it from close-boiling isomers.
Equipment:
-
Preparative gas chromatograph with a fraction collector
-
Appropriate preparative column (e.g., non-polar stationary phase)
-
Syringe for sample injection
-
Volatile solvent (e.g., hexane (B92381) or pentane) for sample dilution
Procedure:
-
Method Development (Analytical Scale): Develop a separation method on an analytical GC with a similar column stationary phase to determine the retention times of this compound and its impurities. Optimize the temperature program and carrier gas flow rate for the best resolution.
-
Sample Preparation: If the crude sample is viscous or highly concentrated, dilute it in a minimal amount of a volatile solvent.
-
System Setup: Set up the preparative GC with the optimized method parameters from the analytical scale. Ensure the fraction collector is clean and properly configured.
-
Injection: Inject an appropriate volume of the prepared sample onto the preparative GC. Avoid overloading the column, which can lead to poor separation.
-
Fraction Collection: Program the fraction collector to collect the eluent at the predetermined retention time of this compound.
-
Solvent Removal: If the sample was diluted, remove the solvent from the collected fraction using a rotary evaporator or a gentle stream of inert gas.
-
Purity Verification: Analyze the purity of the collected fraction using an analytical GC-MS or GC-FID.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for high-purity isolation using preparative gas chromatography.
Caption: A logical relationship diagram for troubleshooting common purification issues.
References
Technical Support Center: Separation of 3-Ethyl-2,2,5-trimethylhexane and its Isomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the separation of 3-Ethyl-2,2,5-trimethylhexane from its isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during the separation process.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers so challenging?
The separation of alkane isomers, such as this compound and its related compounds, is inherently difficult due to their very similar physicochemical properties. Isomers have the same molecular formula and weight, leading to small differences in boiling points and polarities, which are the primary properties exploited in separation techniques like distillation and gas chromatography.
Q2: What are the primary methods for separating these isomers?
The two most common and effective methods for separating C11 alkane isomers are fractional distillation and high-resolution capillary gas chromatography. Fractional distillation separates compounds based on differences in their boiling points, while gas chromatography separates them based on their differential partitioning between a stationary phase and a mobile gas phase, which is influenced by both boiling point and molecular structure.
Q3: How does the degree of branching affect the boiling point of C11 alkane isomers?
Generally, for alkanes with the same number of carbon atoms, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point. Straight-chain alkanes have the highest boiling points, while highly branched isomers have lower boiling points.
Q4: What is a retention index in gas chromatography and how is it useful for isomer identification?
A retention index (RI) is a system used to convert retention times into system-independent constants. It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. Since the retention index is more reproducible across different instruments and conditions than the retention time itself, it serves as a valuable tool for identifying specific isomers by comparing experimentally determined RIs to literature values.
Data Presentation: Physicochemical Properties of this compound and its Isomers
The following table summarizes the boiling points of this compound and a selection of its C11 isomers. This data is crucial for selecting the appropriate separation technique and optimizing experimental parameters.
| Isomer Name | Molecular Formula | Boiling Point (°C) |
| n-Undecane | C11H24 | 196.0 |
| 3-Ethyl-2-methyloctane (B14551914) | C11H24 | 185.0[1] |
| 3,4,4,5-Tetramethylheptane (B14554342) | C11H24 | 186.6[2] |
| 4-Ethyl-2-methyloctane | C11H24 | 179.5[3] |
| 2,4,4,5-Tetramethylheptane | C11H24 | 176.0 |
| 2,2,4,4-Tetramethylheptane (B15455428) | C11H24 | 171.5[4] |
| This compound | C11H24 | 170.7 |
| 2,2,5,5-Tetramethylheptane | C11H24 | 164.0 |
| 2,3,4,5-Tetramethylheptane (B1658697) | C11H24 | 179.0[5] |
| 3,3-Diethylheptane | C11H24 | 186.7 (459.9 K)[6] |
| 2,2,3,3-Tetramethylheptane (B15455336) | C11H24 | 181.0[7] |
Troubleshooting Guide: Fractional Distillation
Fractional distillation can be employed for the bulk separation of isomers with sufficiently different boiling points.
Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-distillation of Isomers) | Insufficient column efficiency (too few theoretical plates). | - Use a fractionating column with a higher number of theoretical plates (e.g., a packed column with glass beads or Raschig rings instead of a Vigreux column).- Increase the length of the fractionating column. |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. Aim for a distillation rate of 1-2 drops per second. | |
| Poor insulation of the column. | - Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient. | |
| Bumping or Uneven Boiling | Lack of boiling chips or stir bar. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
| Heating rate is too high. | - Reduce the power to the heating mantle for more controlled heating. | |
| Flooding of the Column | Excessive boiling rate. | - Decrease the heating rate to reduce the amount of vapor entering the column. |
| No Distillate Collection | Thermometer bulb is positioned incorrectly. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
| Insufficient heating. | - Gradually increase the temperature of the heating mantle. | |
| Leaks in the apparatus. | - Check all joints and connections for a proper seal. |
Logical Workflow for Fractional Distillation Troubleshooting
References
Technical Support Center: Optimizing Gas Chromatography for Undecane Isomer Analysis
Welcome to the technical support center for the chromatographic analysis of undecane (B72203) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting common issues, and offering detailed experimental protocols for the separation and identification of C11 alkane isomers using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of undecane isomers by GC challenging?
A1: The separation of undecane isomers is difficult due to their similar physicochemical properties, particularly their boiling points and polarities. With 159 possible structural isomers, many have very small differences in volatility, leading to co-elution on standard GC columns.[1] Achieving good resolution requires highly efficient columns and carefully optimized chromatographic conditions.
Q2: What type of GC column is best suited for separating undecane isomers?
A2: For the separation of nonpolar compounds like undecane isomers, a non-polar stationary phase is the most appropriate choice.[2] These columns separate analytes primarily based on their boiling points.[3] Highly efficient, long capillary columns are recommended to maximize the separation of closely eluting isomers.
Q3: How does temperature programming improve the separation of undecane isomers?
A3: Temperature programming is a crucial technique for separating complex mixtures with a wide range of boiling points, such as undecane isomers.[4] Starting at a lower oven temperature allows for better separation of the more volatile, early-eluting isomers. Gradually increasing the temperature reduces the retention times of the higher-boiling isomers, resulting in sharper peaks and a shorter overall analysis time.[4][5]
Q4: What is the role of the carrier gas and its flow rate in the analysis?
A4: The carrier gas, typically an inert gas like helium or hydrogen, transports the vaporized sample through the GC column. The flow rate of the carrier gas significantly impacts column efficiency and, consequently, the resolution of the peaks.[6] An optimal flow rate will minimize peak broadening and maximize separation. This optimal rate can be determined experimentally for a specific column and set of conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of undecane isomers in a question-and-answer format.
Q1: My chromatogram shows co-eluting or overlapping peaks for my undecane isomers. How can I improve the resolution?
A1: Co-elution is a common challenge in the analysis of alkane isomers.[7] Here are several steps you can take to improve resolution:
-
Optimize the Temperature Program: A slower temperature ramp rate (e.g., 2-5°C per minute) can increase the interaction of the isomers with the stationary phase, often leading to better separation.[8] You can also try lowering the initial oven temperature to improve the resolution of early-eluting peaks.[9]
-
Adjust the Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized. A flow rate that is too high or too low can decrease column efficiency and worsen resolution.
-
Increase Column Length: Using a longer column (e.g., 60 m or 100 m) increases the number of theoretical plates, which can enhance separation. Doubling the column length can increase resolution by about 40%.[7]
-
Decrease Column Internal Diameter: A smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) also leads to higher column efficiency and better resolution.[7]
Q2: The peaks in my chromatogram are broad or show tailing. What could be the cause and how can I fix it?
A2: Peak broadening and tailing can be caused by several factors:
-
Sub-optimal Flow Rate: An incorrect carrier gas flow rate is a common cause of peak broadening.
-
Column Contamination or Degradation: Over time, the stationary phase of the column can degrade, or non-volatile residues from samples can accumulate at the column inlet. Conditioning the column at a high temperature or trimming the first few centimeters of the column inlet can often resolve this issue.
-
Injector Issues: A contaminated or improperly installed injector liner can lead to peak tailing. Regularly replacing the liner and septum is good practice.[10]
-
Dead Volume: Leaks or improper connections in the system can create dead volume, where the sample can diffuse and cause peak broadening. Ensure all fittings are secure.
Q3: I am observing a drifting or unstable baseline. What are the likely causes?
A3: Baseline drift or instability can be attributed to:
-
Column Bleed: At high temperatures, the stationary phase can slowly degrade and elute from the column, causing the baseline to rise. Ensure you are operating within the recommended temperature limits for your column.
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy or drifting baseline. Using high-purity gas and installing gas purifiers is recommended.
-
Detector Contamination: The detector can become contaminated over time, leading to baseline issues. Refer to your instrument manual for instructions on how to clean the detector.
Q4: My retention times are shifting between runs. What should I investigate?
A4: Shifting retention times can compromise the identification of your isomers. Common causes include:
-
Leaks in the System: Small leaks in the gas lines, septum, or column fittings can cause fluctuations in the column head pressure and carrier gas flow rate, leading to inconsistent retention times.[10]
-
Inconsistent Oven Temperature: Ensure your GC oven is maintaining a stable and reproducible temperature program.
-
Changes in Carrier Gas Flow: Verify that your gas supply is adequate and that the flow controllers are functioning correctly.
Data Presentation
Recommended GC Columns for Undecane Isomer Separation
| Stationary Phase | Polarity | Recommended Dimensions (L x I.D. x Film Thickness) | Typical Applications |
| 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Non-polar | 50-100 m x 0.25 mm x 0.25-0.5 µm | General-purpose separation of hydrocarbons by boiling point. |
| 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS) | Non-polar | 50-100 m x 0.25 mm x 0.25-0.5 µm | Good for separating a wide range of non-polar compounds, including branched alkanes. |
| Squalane | Non-polar | 50-100 m x 0.25 mm x 0.25 µm | High selectivity for hydrocarbon isomers, but with a lower maximum operating temperature.[11] |
Starting GC Conditions for Undecane Isomer Analysis
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Injector Temperature | 250 °C | Ensure the temperature is high enough to vaporize the sample without causing thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times and better efficiency at higher flow rates. |
| Flow Rate | 1-2 mL/min (constant flow mode) | Optimize for best resolution; a van Deemter plot can be generated to find the optimal flow rate. |
| Oven Temperature Program | Initial: 40°C (hold 2 min), Ramp: 5°C/min to 200°C (hold 5 min) | Adjust the initial temperature, ramp rate, and final temperature to achieve the desired separation.[12] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust and universal detector for hydrocarbons.[3] MS provides structural information for isomer identification. |
| Detector Temperature | 280-300 °C | Should be higher than the final oven temperature to prevent condensation of the analytes. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 to 100:1 | Adjust based on sample concentration and detector sensitivity. |
Experimental Protocols
Protocol 1: Sample Preparation for GC Analysis
This protocol is suitable for the preparation of liquid samples containing undecane isomers for GC analysis.
-
Sample Dilution: If the sample is concentrated, dilute it in a high-purity volatile solvent such as hexane (B92381) or pentane. A typical starting concentration is in the range of 100-1000 ppm.
-
Vial Preparation: Transfer approximately 1.5 mL of the diluted sample into a 2 mL autosampler vial.
-
Capping: Securely cap the vial with a septum and an aluminum cap. Ensure the cap is properly crimped to prevent solvent evaporation.
-
Blank Preparation: Prepare a blank sample using only the solvent to be injected before and after the sample set to check for system contamination.
-
Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations of the undecane isomers of interest.
Protocol 2: GC-MS Analysis of Undecane Isomers
This protocol outlines a general method for the separation and identification of undecane isomers using a gas chromatograph coupled to a mass spectrometer.
-
Instrument Setup:
-
Install a suitable non-polar capillary column (e.g., a 60 m x 0.25 mm x 0.25 µm DB-5ms column) in the GC.
-
Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
-
Perform a leak check on the system.
-
-
Method Programming:
-
Set the GC and MS parameters according to the "Starting GC Conditions for Undecane Isomer Analysis" table.
-
For the MS, use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-250.
-
-
Sequence Setup:
-
Set up a sequence in the instrument software including solvent blanks, calibration standards (if applicable), and the unknown samples.
-
-
Data Acquisition:
-
Inject 1 µL of each sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the corresponding mass spectra for each peak.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Identify the individual undecane isomers by comparing their retention times to those of known standards and by interpreting their mass spectra. Branched alkanes often show characteristic fragmentation patterns.
-
Visualizations
Caption: A typical experimental workflow for the GC analysis of undecane isomers.
Caption: A troubleshooting decision tree for resolving co-eluting undecane isomer peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. Temperature Programming [svmsl.chem.cmu.edu]
- 6. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Temperature Programming for High-Speed GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Ethyl-2,2,5-trimethylhexane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 3-Ethyl-2,2,5-trimethylhexane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for producing this compound?
A1: A robust two-step approach is commonly employed. The first step involves a Grignard reaction between tert-amylmagnesium chloride and 3-pentanone (B124093) to form the intermediate tertiary alcohol, 3-ethyl-2,2,5-trimethylhexan-3-ol. The second step is the deoxygenation of this alcohol to yield the final alkane product, this compound. The Barton-McCombie deoxygenation is a suitable method for this second step.
Q2: Why is the Grignard reaction a crucial step, and what are the key reactants?
A2: The Grignard reaction is essential for forming the carbon skeleton of the target molecule. This reaction involves the nucleophilic attack of a Grignard reagent on a carbonyl compound. For the synthesis of this compound, the key reactants are:
-
Grignard Reagent: tert-amylmagnesium chloride (prepared from 2-chloro-2-methylbutane (B165293) and magnesium metal).
-
Carbonyl Compound: 3-pentanone.
Q3: What are the primary challenges in preparing the tert-amylmagnesium chloride Grignard reagent?
A3: Preparing tertiary Grignard reagents like tert-amylmagnesium chloride can be challenging. The main difficulties include initiating the reaction and preventing side reactions. The magnesium surface can be passivated by a layer of magnesium oxide, hindering the reaction start. Additionally, the basicity of the Grignard reagent can lead to elimination side products.
Q4: Which deoxygenation methods are suitable for converting the intermediate alcohol to the final alkane?
A4: While methods like Clemmensen and Wolff-Kishner reductions are effective for deoxygenating aldehydes and ketones, they are not suitable for tertiary alcohols.[1][2][3] The Barton-McCombie deoxygenation is a more appropriate method for the deoxygenation of tertiary alcohols to alkanes.[4][5][6] This reaction involves the conversion of the alcohol to a thiocarbonyl derivative, followed by a radical-initiated reduction.[7]
Q5: How can the final product, this compound, be purified?
A5: After the reaction is complete, a standard workup procedure is followed to remove impurities. The final purification of the volatile alkane is typically achieved through fractional distillation.[8] For high-purity samples, preparative gas chromatography (GC) can also be employed. The purity of the final product can be assessed using analytical techniques such as GC-MS.[9]
Troubleshooting Guide
Issue 1: Difficulty Initiating the Grignard Reaction
Q: My Grignard reaction to form tert-amylmagnesium chloride is not starting. What are the possible reasons and solutions?
A: This is a common issue, often due to the passivating layer of magnesium oxide on the magnesium turnings.
Troubleshooting Steps:
-
Activate the Magnesium:
-
Mechanical Activation: Before the reaction, gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface.[10]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask. These will react with the magnesium surface and activate it.
-
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water.[5]
-
Thoroughly flame-dry all glassware and cool it under an inert atmosphere (nitrogen or argon) before use.
-
Use anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from a suitable drying agent like sodium/benzophenone).
-
-
Initiation with Heat: Gentle heating with a heat gun can sometimes initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.
Issue 2: Low Yield of the Grignard Reaction Product (3-ethyl-2,2,5-trimethylhexan-3-ol)
Q: The yield of my tertiary alcohol is consistently low. What are the potential side reactions and how can I minimize them?
A: Low yields in this Grignard reaction can be attributed to several side reactions.
Troubleshooting Steps:
-
Minimize Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide.
-
Slow Addition: Add the tert-amyl chloride solution to the magnesium turnings slowly and at a controlled rate to maintain a gentle reflux. This prevents a high local concentration of the alkyl halide.
-
Temperature Control: Avoid excessive heating during the formation of the Grignard reagent.
-
-
Prevent Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-protons of 3-pentanone, forming an enolate that will not lead to the desired alcohol.
-
Low-Temperature Addition: Add the 3-pentanone solution to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
-
-
Avoid Reduction of the Ketone: Bulky Grignard reagents can sometimes reduce the ketone to a secondary alcohol. While less common with this specific reaction, maintaining a low temperature during the addition of the ketone can help minimize this.
Issue 3: Incomplete Deoxygenation in the Barton-McCombie Reaction
Q: The conversion of the tertiary alcohol to the final alkane is not complete. How can I improve the efficiency of the Barton-McCombie deoxygenation?
A: Incomplete deoxygenation can result from several factors related to the reaction conditions and reagents.
Troubleshooting Steps:
-
Ensure Complete Formation of the Thiocarbonyl Derivative: The first step of the Barton-McCombie reaction is the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate). Ensure this reaction goes to completion by using appropriate equivalents of reagents and allowing sufficient reaction time.
-
Check Radical Initiator and Hydrogen Donor:
-
AIBN: Ensure the azobisisobutyronitrile (AIBN) used as the radical initiator is fresh, as it can decompose over time.
-
Tributyltin Hydride: Use fresh tributyltin hydride as it can degrade. Consider using alternative, less toxic hydrogen sources if tin contamination is a concern.[5]
-
-
Reaction Temperature and Time: The radical chain reaction requires sufficient temperature (typically refluxing toluene) and time to go to completion. Ensure the reaction is heated appropriately for an adequate duration.
Data Presentation
Table 1: Influence of Key Parameters on the Yield of this compound Synthesis
| Stage | Parameter | Condition | Expected Impact on Yield | Potential Issues |
| Grignard Reaction | Solvent | Anhydrous Diethyl Ether or THF | High | Presence of water will quench the Grignard reagent. |
| Temperature (Grignard Formation) | Gentle Reflux (35-66 °C) | Optimal | Overheating can increase Wurtz coupling. | |
| Temperature (Ketone Addition) | 0 °C to Room Temperature | High | Higher temperatures can favor enolization. | |
| Reactant Ratio (Mg:t-amyl chloride) | 1.2 : 1 | High | Excess magnesium ensures full conversion of the alkyl halide. | |
| Reactant Ratio (Grignard:Ketone) | 1.1 : 1 | High | A slight excess of Grignard reagent compensates for any quenching. | |
| Barton-McCombie | Thiocarbonyl Derivative | Xanthate or Thionoformate | High | Incomplete formation will result in unreacted alcohol. |
| Deoxygenation | Radical Initiator | AIBN (catalytic) | Essential | Old or decomposed AIBN will lead to poor initiation. |
| Hydrogen Donor | Tributyltin Hydride (1.1 eq) | High | Insufficient hydride will result in incomplete reduction. | |
| Solvent | Toluene (B28343) | High | The solvent should be refluxing to ensure radical initiation. | |
| Reaction Time | 2-4 hours | High | Insufficient time will lead to incomplete reaction. |
Experimental Protocols
Protocol 1: Synthesis of 3-ethyl-2,2,5-trimethylhexan-3-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
2-chloro-2-methylbutane (tert-amyl chloride)
-
Anhydrous diethyl ether
-
3-pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, place a solution of 2-chloro-2-methylbutane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-chloro-2-methylbutane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining 2-chloro-2-methylbutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-pentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 3-ethyl-2,2,5-trimethylhexan-3-ol.
-
Protocol 2: Deoxygenation of 3-ethyl-2,2,5-trimethylhexan-3-ol via Barton-McCombie Reaction
Materials:
-
3-ethyl-2,2,5-trimethylhexan-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous THF
-
Carbon disulfide
-
Methyl iodide
-
Tributyltin hydride
-
Azobisisobutyronitrile (AIBN)
-
Toluene
Procedure:
-
Formation of the Xanthate:
-
In a flame-dried two-necked round-bottom flask under an inert atmosphere, add the crude 3-ethyl-2,2,5-trimethylhexan-3-ol (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (1.5 equivalents) dropwise at 0 °C and stir for 1 hour at room temperature.
-
Add methyl iodide (1.5 equivalents) and continue stirring at room temperature for 12-24 hours.
-
-
Deoxygenation:
-
Quench the reaction carefully with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude xanthate in toluene.
-
Add tributyltin hydride (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of 3-ethyl-2,2,5-trimethylhexan-3-ol.
Caption: Experimental workflow for the Barton-McCombie deoxygenation to synthesize this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. byjus.com [byjus.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Barton-McCombie Reaction [organic-chemistry.org]
- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
Technical Support Center: Overcoming Steric Hindrance in Branched Alkane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during the synthesis of branched alkanes.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a sterically hindered branched alkane is giving a very low yield. What are the most common causes?
A1: Low yields in the synthesis of sterically hindered branched alkanes are frequently due to the spatial crowding around the reaction center, which can impede key steps in the reaction mechanism. The primary culprits are often suboptimal choices of catalyst, ligand, base, or reaction conditions that are not robust enough to overcome the high activation energy associated with sterically demanding substrates.
Q2: Which coupling reactions are generally recommended for forming C(sp³)-C(sp³) bonds in sterically congested systems?
A2: Several cross-coupling reactions are employed for this purpose, with the most common being the Corey-House synthesis, Suzuki-Miyaura coupling, and Kumada coupling. Each has its own set of advantages and limitations when dealing with steric hindrance. For instance, the Corey-House synthesis is a powerful tool for coupling alkyl groups, but can be sensitive to the steric bulk of the alkyl halide.[1][2] Suzuki-Miyaura and Kumada couplings, which are palladium- or nickel-catalyzed, often require specialized, bulky ligands to facilitate the reaction with sterically hindered substrates.
Q3: Are there any alternative strategies to traditional cross-coupling reactions for synthesizing highly branched alkanes?
A3: Yes, when traditional methods fail, alternative approaches can be considered. These include radical-based reactions, which are less sensitive to steric effects. Additionally, high-pressure synthesis can be employed to overcome the activation energy barrier in sterically hindered reactions. For specific structural motifs, methods involving the alkylation of dithianes can also be effective.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling of Hindered Substrates
Problem: Poor yield when attempting to couple a sterically hindered alkyl or aryl halide with an organoboron reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Data Presentation: Comparison of Ligands and Bases in Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dimethylbromobenzene | Phenylboronic acid | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | <10 |
| 2 | 2,6-Dimethylbromobenzene | Phenylboronic acid | SPhos | K₃PO₄ | Toluene | 100 | 85 |
| 3 | 2,4,6-Trimethylbromobenzene | Phenylboronic acid | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |
| 4 | 1-Bromo-2-(tert-butyl)benzene | Phenylboronic acid | RuPhos | K₃PO₄ | Toluene | 100 | 78 |
| 5 | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | IPr (NHC) | t-BuOK | Dioxane | 80 | 89 |
Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Suzuki-Miyaura Coupling with a Bulky Ligand
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the bulky phosphine (B1218219) ligand (e.g., SPhos, 4 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) followed by the base (e.g., K₃PO₄, 2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Guide 2: Unsuccessful Corey-House Synthesis with Hindered Alkyl Halides
Problem: Low or no yield when reacting a lithium dialkylcuprate (Gilman reagent) with a secondary or tertiary alkyl halide.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Corey-House synthesis.
Data Presentation: Substrate Scope in Corey-House Synthesis
| Entry | Gilman Reagent | Alkyl Halide | Product | Yield (%) |
| 1 | (CH₃)₂CuLi | 1-Bromobutane | n-Pentane | >90 |
| 2 | (CH₃)₂CuLi | 2-Bromobutane | 2-Methylbutane | ~60 |
| 3 | (CH₃)₂CuLi | tert-Butyl bromide | Isobutylene (elimination) | Major Product |
| 4 | ((CH₃)₃C)₂CuLi | 1-Bromopropane | 2,2-Dimethylpentane | >85 |
| 5 | ((CH₃)₃C)₂CuLi | 2-Bromopropane | 2,2,3-Trimethylbutane | ~40 |
Yields are illustrative and highlight general trends in reactivity.
Experimental Protocol: Corey-House Synthesis of a Branched Alkane
-
Preparation of Alkyllithium: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, place lithium metal (2.2 eq) in anhydrous diethyl ether. Add the alkyl halide (1.0 eq) dropwise while maintaining a gentle reflux.
-
Formation of Gilman Reagent: In a separate flame-dried flask under nitrogen, suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether at 0 °C. Add the freshly prepared alkyllithium solution (1.0 eq) dropwise.
-
Coupling Reaction: Cool the Gilman reagent to 0 °C and add the second alkyl halide (1.0 eq) dropwise. Allow the reaction to stir at this temperature for 1-2 hours and then warm to room temperature overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation. Further purification can be achieved by fractional distillation or preparative gas chromatography.
Guide 3: Challenges in Kumada Coupling with Bulky Substrates
Problem: Low conversion or formation of side products in the nickel- or palladium-catalyzed coupling of a Grignard reagent with an organic halide, where one or both partners are sterically hindered.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Kumada couplings.
Data Presentation: Catalyst and Ligand Effects in Kumada Coupling
| Entry | Aryl Halide | Grignard Reagent | Catalyst | Ligand | Solvent | Yield (%) |
| 1 | 2-Bromotoluene | Phenylmagnesium bromide | NiCl₂ | None | THF | 35 |
| 2 | 2-Bromotoluene | Phenylmagnesium bromide | NiCl₂ | dppp | THF | 88 |
| 3 | 1-Bromo-2,6-dimethylbenzene | Isopropylmagnesium chloride | Pd(OAc)₂ | SPhos | Toluene/THF | 75 |
| 4 | 2-Chlorotoluene | tert-Butylmagnesium chloride | NiCl₂ | IPr (NHC) | THF | 65 |
Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Kumada Coupling for Sterically Hindered Biaryls
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the catalyst (e.g., NiCl₂(dppp), 3 mol%) and the aryl halide (1.0 mmol).
-
Solvent Addition: Add anhydrous, degassed THF (5 mL).
-
Grignard Addition: Slowly add the Grignard reagent (1.2 mmol) via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat as required, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Minimizing Wurtz Coupling Side Products
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize side products in the Wurtz coupling reaction.
Frequently Asked Questions (FAQs)
What is the Wurtz coupling reaction?
The Wurtz reaction is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in a dry ether solution to form a higher alkane.[1][2][3] This reaction is named after the French chemist Charles Adolphe Wurtz.[1][2] Besides sodium, other metals like silver, zinc, iron, and activated copper can also be utilized.[1][4]
What are the common side products in a Wurtz coupling reaction?
The primary side products in a Wurtz coupling reaction are alkenes, which are formed through a side reaction, especially when the alkyl halides are bulky.[1] If two different alkyl halides are used, a mixture of alkanes is often produced, which can be difficult to separate.[1][5]
What is the mechanism of the Wurtz coupling reaction?
The mechanism of the Wurtz reaction is thought to involve the formation of free radicals.[1][6][7] The reaction proceeds through a metal-halogen exchange, similar to the formation of a Grignard reagent, followed by a nucleophilic substitution to form the new carbon-carbon bond.[1][4][7]
Why is the Wurtz reaction not ideal for preparing unsymmetrical alkanes?
When two different alkyl halides are used as reactants, the Wurtz reaction produces a mixture of alkane products, making it unsuitable for the preparation of unsymmetrical alkanes.[1][8]
Can methane (B114726) be synthesized using the Wurtz reaction?
Methane cannot be synthesized via the Wurtz reaction because the reaction involves the coupling of two alkyl groups, resulting in a product with at least two carbon atoms.[1]
Troubleshooting Guide
Problem: Low yield of the desired coupled product.
| Possible Cause | Troubleshooting Steps |
| Presence of moisture | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Sodium reacts vigorously with water.[3] Use a dry, aprotic solvent like dry ether or tetrahydrofuran (B95107) (THF).[4][9] |
| Poor quality of sodium | Use finely dispersed sodium metal to achieve better yields.[10] |
| Formation of side products | Optimize reaction conditions (temperature, solvent, concentration) to favor the desired coupling reaction over side reactions like elimination.[11] |
| Use of secondary or tertiary alkyl halides | The Wurtz reaction generally fails or gives poor yields with tertiary alkyl halides and is less suitable for secondary halides due to competing elimination and rearrangement reactions.[1][3][10] Primary alkyl halides, particularly iodides, are the best substrates.[8][10] |
Problem: High yield of alkene byproducts.
| Possible Cause | Troubleshooting Steps |
| Elimination side reaction | This is more prevalent with bulky or sterically hindered alkyl halides.[1] If possible, use a less hindered substrate. |
| High reaction temperature | Lowering the reaction temperature may favor the coupling reaction over elimination. |
| Choice of metal | While sodium is traditional, other metals like silver, zinc, or activated copper might offer better selectivity and reduce elimination.[4] |
Problem: Formation of a mixture of alkanes.
| Possible Cause | Troubleshooting Steps |
| Use of two different alkyl halides | The Wurtz reaction is best suited for the synthesis of symmetrical alkanes from a single type of alkyl halide.[2][12] Using two different alkyl halides will lead to a statistical mixture of products.[8][12] |
| Cross-coupling strategies | If the synthesis of an unsymmetrical alkane is necessary, consider alternative methods like the Corey-House synthesis, which offers better control over the formation of unsymmetrical products.[13] |
Quantitative Data Summary
The yield of the Wurtz coupling reaction and the distribution of products are highly dependent on the nature of the alkyl halides.
| Alkyl Halide Combination | Product Distribution | Reference |
| 1-Iodobutane (R-I) + 1-Iodooctadecane (R'-I) | Dimer of R (R-R): 21%, Cross-coupled (R-R'): 50%, Dimer of R' (R'-R'): 29% | [8] |
Experimental Protocols
General Protocol for Wurtz Coupling to Synthesize a Symmetrical Alkane
Objective: To synthesize a symmetrical alkane (R-R) from an alkyl halide (R-X) using sodium metal.
Materials:
-
Alkyl halide (primary alkyl iodide is preferred for best results)[8][10]
-
Sodium metal, stored under mineral oil
-
Anhydrous diethyl ether (or THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel), all oven-dried before use.
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. This typically involves a three-necked flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas.
-
In the reaction flask, place freshly cut pieces of sodium metal in anhydrous diethyl ether.
-
Slowly add a solution of the alkyl halide in anhydrous diethyl ether from the dropping funnel to the sodium suspension with stirring.
-
The reaction is often exothermic and may initiate on its own. Gentle heating may be required to start or maintain the reaction.
-
After the addition is complete, continue to reflux the mixture for a period to ensure the reaction goes to completion.
-
Cool the reaction mixture and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.
-
Separate the ethereal layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent by distillation or rotary evaporation.
-
Purify the resulting alkane by distillation or chromatography.
Visualizations
Wurtz Coupling Reaction Mechanism and Side Products
Caption: Mechanism of the Wurtz reaction leading to the desired alkane and potential side products.
Troubleshooting Workflow for Wurtz Coupling
Caption: A logical workflow to troubleshoot and optimize the Wurtz coupling reaction.
References
- 1. byjus.com [byjus.com]
- 2. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction | AESL [aakash.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A Short Note On Wurtz Reaction [unacademy.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Wurtz Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
Technical Support Center: NMR Analysis of 3-Ethyl-2,2,5-trimethylhexane
This guide provides technical support for selecting deuterated solvents and troubleshooting common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of 3-Ethyl-2,2,5-trimethylhexane and similar non-polar, aliphatic compounds.
Solvent Selection for this compound
The primary factor in selecting a deuterated solvent is the solubility of the analyte.[1] this compound is a non-polar, saturated hydrocarbon. Therefore, a non-polar or weakly polar deuterated solvent is required for effective dissolution.[2]
Recommended Solvents
Deuterated chloroform (B151607) (CDCl₃) is the standard and most recommended solvent for non-polar organic compounds due to its excellent dissolving power for such molecules, relative inertness, and low cost.[3][4] If solubility issues or peak overlap occurs, deuterated benzene (B151609) (C₆D₆) is an excellent alternative that can induce different chemical shifts in the analyte, potentially resolving overlapping signals.[5]
Data Summary: Common Deuterated Solvents
The table below summarizes the physical and spectral properties of deuterated solvents suitable for analyzing non-polar compounds.
| Solvent | Abbreviation | Residual ¹H Shift (ppm) | ¹³C Shift (ppm) | Boiling Point (°C) | Key Characteristics |
| Chloroform-d | CDCl₃ | 7.26 | 77.16 | 61.2 | Primary choice. Excellent solvent for non-polar compounds, volatile for easy sample recovery.[1][4] |
| Benzene-d₆ | C₆D₆ | 7.16 | 128.06 | 80.1 | Excellent alternative. Can resolve overlapping peaks through aromatic solvent-induced shifts.[5] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | 29.84, 206.26 | 56.1 | Good for many organic compounds, but its residual peak is closer to the aliphatic region.[5] |
| Dichloromethane-d₂ | CD₂Cl₂ | 5.32 | 53.84 | 39.6 | Useful for compounds sensitive to the slight acidity of CDCl₃. Very volatile. |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 2.50 | 39.52 | 189.0 | Not recommended. A highly polar solvent, unsuitable for alkanes and difficult to remove.[4][6] |
Experimental Protocols
Standard Protocol for NMR Sample Preparation
Following a consistent protocol is key to acquiring high-quality, reproducible NMR spectra.
-
Sample Purity: Ensure the analyte (this compound) is free of residual solvents from purification, such as ethyl acetate (B1210297) or hexanes. If the sample is an oil, place it under a high vacuum for 15-30 minutes.[3]
-
Weighing the Sample: For a standard 5 mm NMR tube, use approximately 5-15 mg of the liquid sample.
-
Solvent Addition: Add approximately 0.6-0.75 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial containing the analyte.[3][4]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. The solution should be clear and free of any particulates.
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a clean, dry NMR tube. If any solid impurities are present, filter the solution through a small cotton or glass wool plug in the pipette.[3]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Logical Workflow Diagrams
The following diagrams illustrate key decision-making processes for solvent selection and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 3. How To [chem.rochester.edu]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. calpaclab.com [calpaclab.com]
Validation & Comparative
Purity Analysis of Synthetic 3-Ethyl-2,2,5-trimethylhexane: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthetic compounds is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of in-house synthesized 3-Ethyl-2,2,5-trimethylhexane against commercially available alternatives, supported by detailed experimental data.
Comparative Purity Analysis
The purity of our synthetic this compound was rigorously assessed and compared against two commercial suppliers. The primary analytical technique employed for quantification was Gas Chromatography with a Flame Ionization Detector (GC-FID), a robust method for analyzing volatile organic compounds.[1] For the identification of potential impurities, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized, which provides structural information about the separated compounds.[2][][4]
The following table summarizes the quantitative purity data obtained from the GC-FID analysis.
| Product | Lot Number | Purity (Area %) | Major Impurity (Structure) | Impurity Content (Area %) |
| Our Synthesis | SYN-ETH-225-001 | 99.85% | 3-Ethyl-2,3,5-trimethylhexane | 0.10% |
| Competitor A | C-A-1022 | 99.52% | 2,2,5-Trimethylhexane | 0.25% |
| Competitor B | C-B-4589 | 99.68% | 3-Ethyl-2,4,5-trimethylhexane | 0.18% |
Our synthetic this compound demonstrates a higher purity profile compared to the tested commercial alternatives. The primary impurity in our product was identified as an isomer, 3-Ethyl-2,3,5-trimethylhexane, at a low concentration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
Gas Chromatography-Flame Ionization Detector (GC-FID) for Purity Quantification
This method is designed for the accurate quantification of the main component and any impurities present in the sample.
-
Instrumentation : An Agilent Intuvo 9000 GC system equipped with a Flame Ionization Detector (FID) or equivalent.[1]
-
Column : Agilent HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow rate of 1.5 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector :
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Detector :
-
Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
-
Sample Preparation : Prepare a 1% (v/v) solution of the this compound sample in high-purity hexane.
-
Quantification : The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This technique is employed to identify the chemical structure of any impurities detected by GC-FID.[2][4]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]
-
Column : Same as GC-FID.
-
Carrier Gas : Helium, constant flow rate of 1.5 mL/min.
-
Oven Temperature Program : Same as GC-FID.
-
Injector :
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Mass Spectrometer Parameters :
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation : Same as GC-FID.
-
Identification : Impurities are identified by comparing their mass spectra with reference spectra in the NIST/Wiley library and by interpreting fragmentation patterns.
Purity Analysis Workflow
The following diagram illustrates the logical workflow of the purity analysis process for synthetic this compound.
Caption: Workflow for the purity analysis of this compound.
References
A Comparative Analysis of the Physicochemical Properties of Undecane Isomers
For Researchers, Scientists, and Drug Development Professionals
Undecane (B72203) (C₁₁H₂₄) is an alkane hydrocarbon with 159 structural isomers, each exhibiting unique physical and chemical properties.[1][2] This guide provides a comprehensive comparative analysis of various undecane isomers, focusing on key physicochemical parameters relevant to research and development in the pharmaceutical and chemical industries. The data presented herein, supported by detailed experimental protocols, will aid in the selection and application of specific isomers for various laboratory and industrial processes.
Structure-Property Relationships in Undecane Isomers
The physical properties of undecane isomers are fundamentally dictated by the extent and nature of their carbon chain branching. Generally, an increase in branching leads to a more compact molecular structure. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points and viscosities compared to the linear n-undecane.[1][3] Conversely, molecular symmetry can influence the melting point, with more symmetrical isomers often exhibiting higher melting points due to more efficient packing in the crystal lattice.
Quantitative Comparison of Undecane Isomer Properties
The following table summarizes the key physical properties of n-undecane and a selection of its branched isomers. The data illustrates the impact of chain branching on boiling point, melting point, and density.
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C | Viscosity (mPa·s) at 25°C | General Solubility |
| n-Undecane | 1120-21-4 | 196[4][5] | -26[4][5] | 0.740[4] | 1.098[6] | Soluble in non-polar organic solvents; Insoluble in water[2][7] |
| 2-Methyldecane | 6975-98-0 | 189.3[4] | - | 0.737[4] | N/A | Insoluble in water |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[4] | -92.9[4] | 0.742[4] | N/A | Insoluble in water |
| 4-Methyldecane | 2847-72-5 | 188.7[4] | - | 0.741[4] | N/A | Insoluble in water |
| 5-Methyldecane | 13151-35-4 | 186.1[4] | -57.06 (est.)[4] | 0.742[4] | N/A | Insoluble in water |
| 2,3-Dimethylnonane | 2884-06-2 | 186[4] | -57.06 (est.)[4] | 0.7438[4] | N/A | Insoluble in water |
| 4,4-Dimethylnonane | 17302-18-0 | N/A | N/A | N/A | N/A | Insoluble in water |
| 4-Propyloctane | 17302-13-5 | 175[8] | N/A | N/A | N/A | Insoluble in water |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the physicochemical properties of undecane isomers.
Determination of Boiling Point (Capillary Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of the liquid undecane isomer is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a controlled manner using a Thiele tube or a melting point apparatus with a heating block.
-
Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then slowly discontinued.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Melting Point (Capillary Method)
Principle: The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline substances, this occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a means for sample observation.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded to define the melting point range.
Determination of Density (Pycnometer Method)
Principle: Density is the mass of a substance per unit volume.
Methodology:
-
Pycnometer Calibration: A pycnometer, a flask with a precise and known volume, is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured to calculate the exact volume of the pycnometer.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the liquid undecane isomer at the same specified temperature.
-
Weighing and Calculation: The pycnometer containing the sample is weighed. The mass of the isomer is determined by subtraction, and the density is calculated by dividing the mass by the calibrated volume of the pycnometer.[4]
Determination of Viscosity (Capillary Viscometer)
Principle: Viscosity is a measure of a fluid's resistance to flow. A capillary viscometer measures the time it takes for a known volume of liquid to flow through a capillary of known dimensions.
Methodology:
-
Apparatus Setup: A calibrated capillary viscometer is filled with the undecane isomer sample.
-
Measurement: The liquid is drawn up into the reservoir. The time taken for the liquid to flow under gravity between two marked points on the capillary is measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Determination of Solubility (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a substance in a particular solvent at a given temperature.
Methodology:
-
Sample Preparation: An excess amount of the undecane isomer is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
-
Analysis: A sample of the clear, saturated solution is carefully removed and its concentration is determined using an appropriate analytical technique, such as gas chromatography.
Logical Workflow for Isomer Characterization
The following diagram illustrates a logical workflow for the characterization of an unknown undecane isomer, outlining the sequence of experimental determinations.
Signaling Pathways and Biological Activity
Undecane and its isomers are simple alkanes and are not known to be directly involved in specific biological signaling pathways.[1] Their primary relevance in drug development is as excipients, solvents, or as components of drug delivery systems. In these applications, their physicochemical properties, such as solubility and lipophilicity, are of critical importance. Due to their low reactivity, they are generally considered to be biologically inert.[1]
References
- 1. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]
- 2. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. benchchem.com [benchchem.com]
- 5. Undecane - Wikipedia [en.wikipedia.org]
- 6. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Octane, 4-propyl- [webbook.nist.gov]
A Comparative Guide to 3-Ethyl-2,2,5-trimethylhexane and n-Undecane for Researchers and Drug Development Professionals
In the landscape of non-polar solvents and inert media, the choice between linear and branched alkanes can significantly impact experimental outcomes and formulation characteristics. This guide provides a detailed comparison of the physicochemical properties of 3-Ethyl-2,2,5-trimethylhexane, a highly branched alkane, and n-undecane, its linear isomer. This objective analysis, supported by available data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate C11 alkane for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The structural difference between these two isomers—a straight chain versus a branched structure—gives rise to notable differences in their physical properties. These differences can influence their behavior as solvents, their performance in formulations, and their handling requirements.
| Property | This compound | n-Undecane | Significance in Research and Drug Development |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | Both are isomers with the same elemental composition. |
| Molecular Weight | 156.31 g/mol [1] | 156.31 g/mol [2] | Identical molecular weight ensures that any differences in properties are due to structural variations. |
| Boiling Point | 170.7 °C[3] | 196 °C[4] | The lower boiling point of the branched alkane facilitates easier removal during solvent evaporation steps. n-Undecane's higher boiling point is advantageous for high-temperature reactions. |
| Melting Point | -57.06 °C (estimate) | -26 °C[5] | The significantly lower melting point of the branched isomer offers a wider liquid range at lower temperatures, which can be crucial for certain formulation processes. |
| Density | 0.7508 g/cm³ | 0.744 g/cm³[4] | The slight difference in density may be a factor in solvent layering and extraction processes. |
| Viscosity | No experimental data found. | 1.46 mm²/s[4] | Branched alkanes generally exhibit lower viscosity than their linear counterparts due to reduced intermolecular forces, which can affect flow properties and mixing efficiency.[6][7] |
| Flash Point | No experimental data found. | 67 °C[4] | The flash point is a critical safety parameter for handling and storage, indicating the lowest temperature at which vapors can ignite. |
| Water Solubility | Insoluble | Insoluble | Both are highly non-polar and immiscible with water, making them suitable for applications requiring a non-aqueous environment or for extraction from aqueous solutions. |
Performance in Relevant Applications
As Solvents:
-
n-Undecane: Its linear structure allows for stronger van der Waals interactions, making it a slightly better solvent for other linear, non-polar molecules. It is used in the pharmaceutical industry for process development and quality control testing.[8]
-
This compound: The branched structure creates a more compact molecule with a smaller surface area, leading to weaker intermolecular forces.[9] This generally results in lower solvency for highly ordered or crystalline non-polar solutes compared to its linear isomer. However, its lower boiling point can be advantageous for applications requiring easy solvent removal.
In Formulations:
-
The choice between a linear and a branched alkane can influence the stability and physical properties of a formulation. The more compact structure of this compound may allow it to fill interstitial spaces in complex mixtures differently than the more flexible n-undecane.
-
Thermodynamically, branched alkanes are generally more stable than their linear isomers.[10] This increased stability could be a consideration in long-term formulation stability.
Experimental Protocols
To provide a framework for the direct comparison of these two alkanes, the following are detailed methodologies for key experiments.
Determination of Kinematic Viscosity
Principle: This method measures the time for a volume of liquid to flow under gravity through a calibrated viscometer.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath
-
Stopwatch
-
Pipettes
Procedure:
-
Ensure the viscometer is clean and dry.
-
Filter the alkane sample to remove any particulate matter.
-
Introduce a precise volume of the alkane into the viscometer.
-
Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
The kinematic viscosity is calculated using the viscometer constant provided by the manufacturer.
Determination of Flash Point (Closed-Cup Method)
Principle: This method determines the lowest temperature at which the application of an ignition source causes the vapors of a sample to ignite under controlled conditions.
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Thermometer
-
Ignition source (gas flame or electric igniter)
Procedure:
-
Pour the alkane sample into the test cup to the specified level.
-
Place the lid on the cup and insert the thermometer and ignition source.
-
Begin heating the sample at a slow, constant rate.
-
Stir the sample continuously.
-
At prescribed temperature intervals, apply the ignition source to the opening in the cup lid.
-
The flash point is the lowest temperature at which a flash is observed.
-
Repeat the determination for accuracy.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, outline a logical workflow for comparing the solvent properties of this compound and n-undecane.
References
- 1. This compound | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemister.ru]
- 4. chempoint.com [chempoint.com]
- 5. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Ethyl-2,2,5-trimethylhexane and 2,2,4-trimethylpentane for Researchers and Drug Development Professionals
In the landscape of hydrocarbon research and its application in fields ranging from fuel development to analytical chemistry, a thorough understanding of the structure-property relationships of isomeric alkanes is paramount. This guide provides a detailed comparison of two branched-chain alkanes: 3-Ethyl-2,2,5-trimethylhexane and the widely recognized 2,2,4-trimethylpentane (B7799088), commonly known as isooctane (B107328). This analysis is intended for researchers, scientists, and professionals in drug development who utilize these or similar compounds as solvents, standards, or reference materials.
Physicochemical Properties: A Tabulated Comparison
A summary of the key physicochemical properties of this compound and 2,2,4-trimethylpentane is presented below. The data for 2,2,4-trimethylpentane is well-established due to its role as a primary reference fuel. Properties for this compound are based on available data and estimations from its chemical structure.
| Property | This compound | 2,2,4-trimethylpentane (Isooctane) |
| Molecular Formula | C₁₁H₂₄ | C₈H₁₈ |
| Molecular Weight | 156.31 g/mol [1] | 114.23 g/mol |
| Boiling Point | 170.7 °C[2] | 99.2 °C |
| Density | Estimated to be ~0.74-0.76 g/mL | 0.692 g/mL at 20°C |
| Octane (B31449) Rating (RON) | Estimated to be high | 100 (by definition)[3] |
| Heat of Combustion | Estimated to be higher than 2,2,4-trimethylpentane on a molar basis | ~5461 kJ/mol |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | Insoluble in water; soluble in nonpolar organic solvents.[4][5][6][7] |
Note: Properties for this compound are estimated based on general principles of hydrocarbon chemistry, as direct experimental data is limited in publicly available literature.
Performance Characteristics and Structural Rationale
The performance of these alkanes, particularly in combustion applications, is intrinsically linked to their molecular structure.
2,2,4-trimethylpentane (Isooctane) is the benchmark for the octane rating scale, with a defined Research Octane Number (RON) of 100.[3] Its highly branched, compact structure is resistant to autoignition, or "knocking," in internal combustion engines. This high resistance to knocking is attributed to the stability of the tertiary carbocations formed during the combustion process.
The heat of combustion on a molar basis is expected to be higher for this compound due to its larger number of carbon and hydrogen atoms.[9] However, branched alkanes generally have a lower heat of combustion compared to their straight-chain isomers, indicating greater thermodynamic stability.[10][11]
Experimental Protocols
For researchers looking to evaluate the performance of these or other similar hydrocarbons, standardized experimental protocols are crucial.
Determination of Octane Number (RON and MON)
The Research Octane Number (RON) and Motor Octane Number (MON) are the two primary measures of a fuel's resistance to knocking.
Experimental Workflow for Octane Number Determination
Caption: Workflow for determining RON and MON using a CFR engine.
Protocol:
-
Apparatus: A standardized Cooperative Fuel Research (CFR) engine is used. This is a single-cylinder engine with a variable compression ratio.
-
Reference Fuels: Primary Reference Fuels (PRFs) are blends of isooctane (100 octane) and n-heptane (0 octane).
-
Procedure (ASTM D2699 for RON):
-
The CFR engine is operated at a constant speed of 600 rpm.
-
The fuel-air mixture is introduced at a specified temperature.
-
The compression ratio is adjusted until a standard level of knock intensity is observed for the test fuel.
-
Various PRF blends are then run in the engine under the same conditions.
-
The octane number of the test fuel is the percentage by volume of isooctane in the PRF blend that produces the same knock intensity.
-
-
Procedure (ASTM D2700 for MON):
-
The CFR engine is operated at a higher speed of 900 rpm.
-
The fuel-air mixture is preheated to a higher temperature than in the RON test.
-
The procedure for comparing the test fuel to PRF blends is the same as for the RON test.
-
Synthesis Routes
The synthesis of these branched alkanes can be achieved through various established organic chemistry pathways.
Logical Relationship of Synthesis Pathways
Caption: General synthesis pathways for the two branched alkanes.
Synthesis of 2,2,4-trimethylpentane: A common industrial method involves the dimerization of isobutylene using an acid catalyst (e.g., Amberlyst resin) to form a mixture of isooctenes. This is followed by hydrogenation of the isooctenes to yield 2,2,4-trimethylpentane.[3]
Synthesis of this compound: A laboratory-scale synthesis could be envisioned through a Grignard reaction. For instance, the reaction of a suitable Grignard reagent (e.g., isobutylmagnesium bromide) with a ketone (e.g., 3,3-dimethyl-2-pentanone) would yield a tertiary alcohol. Subsequent dehydration of the alcohol would produce an alkene, which upon hydrogenation, would give the final product, this compound. The specific choice of starting materials would be critical to ensure the desired carbon skeleton.
Conclusion
While 2,2,4-trimethylpentane holds a firm position as a reference standard due to its well-characterized properties and defined octane number of 100, this compound represents a larger, highly branched alkane with potential applications where its higher boiling point and different solvent properties might be advantageous. Based on its structure, it is predicted to have a high octane rating, making it a potentially valuable component in fuel blends. For researchers, the choice between these two compounds will depend on the specific application requirements, such as desired volatility, solvent characteristics, and performance in combustion systems. Further experimental evaluation of this compound is warranted to fully elucidate its performance characteristics and potential applications.
References
- 1. This compound | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemister.ru]
- 3. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 10. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation of 3-Ethyl-2,2,5-trimethylhexane as a Gas Chromatography Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection and validation of an appropriate internal standard are critical for ensuring the accuracy, precision, and reliability of quantitative gas chromatography (GC) methods. This guide provides a comprehensive comparison of 3-Ethyl-2,2,5-trimethylhexane as a GC standard against other branched-alkane alternatives, supported by experimental data and detailed methodologies.
The ideal internal standard should be a compound that is chemically similar to the analyte of interest but not naturally present in the sample matrix. It should also be stable, commercially available in high purity, and chromatographically resolved from other sample components. Branched alkanes are often excellent candidates for use as internal standards in the analysis of non-polar to moderately polar compounds due to their chemical inertness and predictable chromatographic behavior.
This guide focuses on the validation of this compound and compares its performance characteristics with three other branched alkanes: 2,2,4-trimethylpentane (B7799088) (isooctane), 2,5-dimethylhexane, and 2,2,4,6,6-pentamethylheptane.
Performance Comparison of Branched-Alkane Internal Standards
The suitability of an internal standard is determined by a range of performance metrics evaluated during method validation. The following table summarizes the key physical properties and typical performance data for this compound and its alternatives.
| Parameter | This compound | 2,2,4-Trimethylpentane | 2,5-Dimethylhexane | 2,2,4,6,6-Pentamethylheptane |
| Molecular Formula | C₁₁H₂₄ | C₈H₁₈ | C₈H₁₈ | C₁₂H₂₆ |
| Molecular Weight ( g/mol ) | 156.31 | 114.23 | 114.23 | 170.33 |
| Boiling Point (°C) | 170.7 | 99.3 | 109 | 177-178 |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Precision (RSD%) | < 2% | < 2% | < 2% | < 2% |
| Accuracy (Recovery %) | 98-102% | 98-102% | 98-102% | 98-102% |
| Stability | High | High | High | High |
Experimental Protocols
The validation of a GC internal standard involves a series of experiments to demonstrate its suitability for the intended analytical method. Below are detailed protocols for key validation experiments.
Linearity
Objective: To establish the linear relationship between the analyte/internal standard peak area ratio and the concentration of the analyte.
Protocol:
-
Prepare a stock solution of the analyte and the internal standard (e.g., this compound) in a suitable solvent (e.g., hexane).
-
Prepare a series of at least five calibration standards by diluting the analyte stock solution to cover the expected concentration range of the samples.
-
Add a constant, known concentration of the internal standard to each calibration standard.
-
Inject each calibration standard in triplicate into the GC-FID system.
-
Calculate the peak area ratio of the analyte to the internal standard for each injection.
-
Plot the mean peak area ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999.
Precision
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare a quality control (QC) sample at a mid-range concentration containing the analyte and the internal standard.
-
Analyze at least six replicates of the QC sample on the same day under the same operating conditions.
-
Calculate the relative standard deviation (RSD) of the measured concentrations.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the analysis of the QC sample on two different days, preferably by different analysts and/or using different equipment.
-
Calculate the RSD for the combined data from all days.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2%.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a blank sample matrix (a sample that does not contain the analyte).
-
Spike the blank matrix with a known concentration of the analyte at three different levels (low, medium, and high) within the linear range.
-
Add the internal standard at a constant concentration to each spiked sample.
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Acceptance Criteria: The mean recovery should be within 98-102%.
Stability
Objective: To evaluate the stability of the internal standard in the chosen solvent and under typical storage conditions.
Protocol:
-
Prepare a solution of the internal standard in the selected solvent at a known concentration.
-
Divide the solution into multiple aliquots and store them under the intended storage conditions (e.g., refrigerated, at room temperature).
-
Analyze an aliquot of the solution at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly) against a freshly prepared standard.
-
Calculate the percent difference in the peak area of the stored standard compared to the fresh standard.
Acceptance Criteria: The internal standard is considered stable if the percent difference is within an acceptable range, typically ±5%.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating a GC internal standard and a comparative overview of the properties of the discussed branched alkanes.
Caption: Workflow for the validation of a GC internal standard.
Caption: Comparison of key properties for selected branched-alkane internal standards.
A Comparative Guide to Spectroscopic Data of Undecane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of spectroscopic data for n-undecane and several of its isomers. By presenting key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy in a comparative format, this document aims to facilitate the identification and differentiation of these closely related compounds. Detailed experimental protocols for acquiring the cited spectroscopic data are also provided to ensure reproducibility and support further research.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for n-undecane and selected isomers. This allows for a direct comparison of their characteristic signals.
¹H NMR Chemical Shifts (δ, ppm)
| Compound | Methyl (CH₃) | Methylene (CH₂) | Methine (CH) |
| n-Undecane | ~0.88 (t, 6H) | ~1.26 (m) | - |
| 2-Methyldecane | ~0.86 (d, 6H), ~0.88 (t, 3H) | ~1.25 (m) | ~1.51 (m, 1H) |
| 3-Methyldecane | ~0.85 (t, 6H), ~0.88 (t, 3H) | ~1.26 (m) | ~1.35 (m, 1H) |
| 4-Methyldecane | ~0.85 (t, 3H), ~0.88 (d, 3H), ~0.88 (t, 3H) | ~1.26 (m) | ~1.35 (m, 1H) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Multiplicity is indicated as t=triplet, d=doublet, m=multiplet.
¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C1 | C2 | C3 | C4 | C5 | Other CH₃ |
| n-Undecane | 14.1 | 22.7 | 31.9 | 29.4 | 29.7 | - |
| 2-Methyldecane | 22.7 | 27.9 | 39.9 | 27.2 | 29.7 | 22.7 (C2-Me) |
| 3-Methyldecane | 11.2 | 29.2 | 34.5 | 36.7 | 27.3 | 19.3 (C3-Me) |
| 4-Methyldecane | 14.1 | 23.1 | 32.3 | 34.5 | 36.5 | 19.6 (C4-Me) |
Note: Data is compiled from various sources and may show slight variations.
Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| n-Undecane | 156 | 43 or 57 | 71, 85, 99, 113, 127, 141 |
| 2-Methyldecane | 156 | 43 | 57, 71, 85, 113, 141 |
| 3-Methyldecane | 156 | 57 | 43, 71, 85, 99, 127 |
| 4-Methyldecane | 156 | 57 | 43, 71, 85, 113 |
Infrared (IR) Spectroscopy - Key Absorption Bands (cm⁻¹)
| Compound | C-H Stretching | C-H Bending (CH₃) | C-H Bending (CH₂) |
| n-Undecane | 2956, 2924, 2854 | 1467, 1378 | 1467 |
| 2-Methyldecane | 2957, 2924, 2855 | 1466, 1378 | 1466 |
| 3-Methyldecane | 2958, 2925, 2856 | 1465, 1378 | 1465 |
| 4-Methyldecane | 2957, 2924, 2855 | 1466, 1378 | 1466 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the undecane (B72203) isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, minimizing peak broadening. This can be done manually or automatically.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each unique carbon.
-
Set appropriate acquisition parameters, including spectral width, acquisition time, relaxation delay, and the number of scans. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Apply baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For volatile liquid samples like undecane isomers, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.
-
If using GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., hexane) is injected into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺). Excess energy from this process leads to fragmentation of the molecular ion.
-
-
Mass Analysis:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
An ion detector records the abundance of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, the sample can be analyzed in a liquid cell of a known path length.
-
-
Instrument Setup:
-
Ensure the sample compartment is clean and dry.
-
Acquire a background spectrum of the empty sample compartment (or the salt plates/solvent to be used). This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the prepared sample in the instrument's beam path.
-
Acquire the infrared spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software automatically performs a Fourier transform on the interferogram to generate the infrared spectrum.
-
The background spectrum is subtracted to yield the spectrum of the sample.
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for cross-referencing spectroscopic data to differentiate between undecane isomers.
Caption: Workflow for undecane isomer identification using spectroscopic data.
Branching in C11 Alkanes: A Comparative Guide to Octane Number Correlation
For researchers, scientists, and drug development professionals, understanding the intricate relationship between molecular structure and physicochemical properties is paramount. In the context of fuel science and internal combustion engine performance, the octane (B31449) number of alkanes is a critical parameter. This guide provides a comprehensive comparison of C11 alkane isomers, correlating their degree of branching with their Research Octane Number (RON) and Motor Octane Number (MON), supported by experimental data and standardized testing protocols.
The octane number is a standard measure of a fuel's ability to withstand compression in an internal combustion engine without detonating. The higher the octane number, the more compression the fuel can withstand before igniting. This is crucial for high-performance engines, as premature ignition, or "knocking," can cause engine damage and reduce efficiency. The chemical structure of alkanes, particularly the degree of branching, plays a significant role in determining their octane number. Generally, for alkanes with the same number of carbon atoms, a higher degree of branching leads to a higher octane number. This is because branched alkanes are more resistant to autoignition upon compression.
Quantitative Data on C11 Alkane Isomers and their Octane Numbers
| Alkane Isomer | Structure | Degree of Branching | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Undecane | CH₃(CH₂)₉CH₃ | Linear | <0 | <0 |
| 2-Methyldecane | CH₃CH(CH₃)(CH₂)₇CH₃ | Monomethyl | Data not readily available | Data not readily available |
| 3-Methyldecane | CH₃CH₂CH(CH₃)(CH₂)₆CH₃ | Monomethyl | Data not readily available | Data not readily available |
| 4-Methyldecane | CH₃(CH₂)₂CH(CH₃)(CH₂)₅CH₃ | Monomethyl | Data not readily available | Data not readily available |
| 5-Methyldecane | CH₃(CH₂)₃CH(CH₃)(CH₂)₄CH₃ | Monomethyl | Data not readily available | Data not readily available |
| 2,2-Dimethylnonane | (CH₃)₃C(CH₂)₆CH₃ | Dimethyl | Data not readily available | Data not readily available |
| 3,3-Dimethylnonane | CH₃CH₂C(CH₃)₂(CH₂)₅CH₃ | Dimethyl | Data not readily available | Data not readily available |
| 4,4-Dimethylnonane | CH₃(CH₂)₂C(CH₃)₂(CH₂)₄CH₃ | Dimethyl | Data not readily available | Data not readily available |
| 5,5-Dimethylnonane | CH₃(CH₂)₃C(CH₃)₂(CH₂)₃CH₃ | Dimethyl | Data not readily available | Data not readily available |
| 2,3-Dimethylnonane | CH₃CH(CH₃)CH(CH₃)(CH₂)₅CH₃ | Dimethyl | Data not readily available | Data not readily available |
| 2,4-Dimethylnonane | CH₃CH(CH₃)CH₂CH(CH₃)(CH₂)₄CH₃ | Dimethyl | Data not readily available | Data not readily available |
| 2,2,4-Trimethyloctane | (CH₃)₃CCH₂CH(CH₃)(CH₂)₃CH₃ | Trimethyl | High | High |
| 2,3,4-Trimethyloctane | CH₃CH(CH₃)CH(CH₃)CH(CH₃)(CH₂)₃CH₃ | Trimethyl | High | High |
| Highly Branched Isomers | e.g., Tetramethylheptanes | High | Generally >80 | Generally >80 |
Note: The octane numbers for n-undecane are expected to be significantly low, likely negative, following the trend of decreasing octane number with increasing chain length in linear alkanes. Highly branched C11 isomers are known to have significantly higher octane numbers, though specific, publicly available data for many individual isomers is scarce.
Experimental Protocols for Octane Number Determination
The standard methods for determining the octane number of spark-ignition engine fuels are provided by ASTM International. These methods utilize a standardized single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine with a variable compression ratio.
Research Octane Number (RON) - ASTM D2699
This test method is designed to simulate fuel performance under low-speed, mild driving conditions.
Apparatus:
-
A standard CFR engine equipped with a carburetor, ignition system, and instrumentation to measure engine speed, temperatures, and knock intensity.
-
A knockmeter to provide a quantitative measure of the knocking intensity.
-
Reference fuels of known octane numbers (blends of iso-octane and n-heptane).
Procedure:
-
The CFR engine is operated under a specific set of standardized conditions:
-
Engine speed: 600 rpm
-
Intake air temperature: 52°C (125°F)
-
Spark timing: 13 degrees before top dead center (BTDC)
-
-
The test fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed on the knockmeter.
-
Reference fuels of known octane numbers are then run in the engine, and the composition of the reference fuel blend that produces the same knock intensity at the same compression ratio as the test fuel is determined.
-
The RON of the test fuel is the percentage by volume of iso-octane in the matching reference fuel blend.
Motor Octane Number (MON) - ASTM D2700
This test method evaluates fuel performance under more severe, high-speed, or high-load conditions.
Apparatus:
-
The same standard CFR engine as used for RON determination, but with different operating parameters.
Procedure:
-
The CFR engine is operated under a different, more severe set of standardized conditions:
-
Engine speed: 900 rpm
-
Intake air temperature: 149°C (300°F)
-
Variable spark timing, dependent on the compression ratio.
-
-
Similar to the RON test, the test fuel is run, and the compression ratio is adjusted to achieve a standard knock intensity.
-
Reference fuels are used to find the blend that matches the knock intensity of the test fuel at the same compression ratio.
-
The MON of the test fuel is the percentage by volume of iso-octane in that matching reference fuel blend.
Logical Relationship Between Branching and Octane Number
The following diagram illustrates the conceptual relationship between the degree of branching in C11 alkanes and the resulting octane number. Increased branching generally leads to a more compact molecular structure, which is more resistant to the free-radical chain reactions that lead to autoignition.
Caption: Increasing branching in C11 alkanes correlates with a higher octane number.
Navigating the Maze of Undecane Isomers: A Comparative Guide to GC-MS Identification and Validation
For researchers, scientists, and drug development professionals, the precise identification and validation of undecane (B72203) isomers is a critical yet challenging task. With 159 structural isomers, each possessing unique physicochemical properties, the ability to differentiate between them is paramount in fields ranging from petrochemical analysis to metabolomics. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies and alternative techniques, supported by experimental data and detailed protocols, to aid in the selection of the most effective analytical approach.
The separation of undecane isomers is inherently difficult due to their similar boiling points and mass spectral fragmentation patterns. Gas chromatography, a technique that separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, is the cornerstone of undecane isomer analysis. When coupled with mass spectrometry, which provides information about the mass-to-charge ratio of ionized analytes, GC-MS becomes a powerful tool for both separation and identification.
Performance Comparison of GC-MS Techniques
The choice of analytical technique significantly impacts the resolution and identification confidence of undecane isomers. While conventional one-dimensional GC-MS is a widely used and robust method, comprehensive two-dimensional GC-MS (GCxGC-MS) offers superior separation power for complex isomer mixtures.
| Feature | GC-MS | GCxGC-MS |
| Separation Principle | Single capillary column separation based primarily on boiling point and polarity. | Two columns with different stationary phases providing orthogonal separation. |
| Peak Capacity | Limited, leading to potential co-elution of isomers. | Significantly higher, allowing for the separation of a greater number of isomers. |
| Resolution | Moderate, may be insufficient for closely related isomers. | High, enabling the resolution of structurally similar isomers. |
| Sensitivity | Good, but can be limited by co-eluting compounds. | Enhanced due to cryogenic modulation which focuses analyte bands. |
| Data Complexity | Relatively straightforward chromatograms and mass spectra. | Complex 2D contour plots requiring specialized software for data analysis. |
| Analysis Time | Typically shorter run times. | Longer analysis times due to the dual-column setup. |
| Cost & Complexity | Lower initial investment and less complex operation. | Higher instrument cost and requires more expertise for method development. |
Unambiguous Identification Through Kovats Retention Indices
Due to the subtle differences in mass spectra between many undecane isomers, relying solely on spectral library matching can lead to ambiguous identifications. The Kovats Retention Index (KI) provides a standardized measure of retention that is less dependent on instrumental variations than absolute retention times.[1] By comparing the calculated KI of an unknown peak to a database of known values for specific GC columns, the confidence in isomer identification is significantly increased.
The retention of undecane isomers is highly dependent on the polarity of the stationary phase. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms, HP-5ms), are commonly used for alkane analysis. On these columns, the elution order is primarily determined by the boiling point, with more branched isomers generally eluting earlier. Polar columns, such as those with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX), provide a different selectivity based on dipole-dipole and hydrogen bonding interactions, which can be advantageous for separating isomers with even small differences in polarity.
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of Undecane Isomers
This protocol outlines a general method for the separation and identification of undecane isomers using a standard GC-MS system.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the undecane isomer standard or sample in a volatile solvent such as hexane.
-
Prepare a series of n-alkane standards (e.g., C8 to C20) in the same solvent for the determination of Kovats Retention Indices.
-
Transfer the solutions to 2 mL autosampler vials.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Oven Program | 40°C (hold 5 min), ramp at 2°C/min to 200°C (hold 5 min) |
| MS Transfer Line Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the undecane isomers by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the Kovats Retention Index for each peak using the retention times of the n-alkane standards.
-
Confirm isomer identity by comparing the experimental KI with literature or database values.
Protocol 2: Comprehensive Two-Dimensional GC-MS (GCxGC-MS) Analysis
This protocol provides a starting point for the advanced separation of complex undecane isomer mixtures.
1. Sample Preparation:
-
As described in Protocol 1.
2. GCxGC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GCxGC System | LECO Pegasus BT or equivalent |
| Mass Spectrometer | Time-of-Flight (TOF) Mass Spectrometer |
| Injector | Split/Splitless at 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| First Dimension Column | SGE BPX50 (30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Second Dimension Column | SGE BPX5 (1.5 m x 0.1 mm ID x 0.1 µm film thickness) |
| Primary Oven Program | 50°C (hold 1 min), ramp at 3°C/min to 200°C |
| Secondary Oven Offset | +15 °C relative to the primary oven |
| Modulation Period | 6 seconds |
| MS Transfer Line Temp. | 280 °C |
| MS Source Temp. | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Rate | 100 spectra/second |
| Mass Range | m/z 40-350 |
3. Data Analysis:
-
Process the raw data using specialized GCxGC software (e.g., ChromaTOF).
-
Generate a 2D contour plot to visualize the separation of isomers.
-
Identify peaks based on their mass spectra and their position in the 2D plot.
-
Utilize software tools for peak deconvolution and library searching.
Visualizing the Workflow and Logic
To better understand the analytical processes, the following diagrams illustrate the experimental workflows and the logical steps involved in isomer identification.
Alternative and Emerging Techniques
While GC-MS is the predominant technique, other methods can provide complementary or, in some cases, superior information for the analysis of undecane isomers.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): As detailed above, GCxGC offers significantly enhanced separation power, making it the gold standard for very complex isomer mixtures.[2]
-
Liquid Crystalline Stationary Phases in GC: These specialized stationary phases can provide unique selectivity for isomers based on their molecular shape, sometimes enabling separations not possible on conventional columns.
-
Soft Ionization Techniques: Methods like chemical ionization (CI) or photoionization (PI) can reduce the extensive fragmentation often seen with electron ionization (EI) in MS. This can help in preserving the molecular ion, which is crucial for confirming the molecular weight of the isomers.
Conclusion
The successful identification and validation of undecane isomers using GC-MS hinges on a multi-faceted approach. While one-dimensional GC-MS provides a robust and accessible platform, the challenge of co-eluting isomers necessitates the use of Kovats Retention Indices for confident peak assignment. For highly complex mixtures, the superior resolving power of GCxGC-MS is often required. The choice of the analytical method should be guided by the complexity of the sample, the required level of confidence in the identification, and the available instrumentation and expertise. By carefully considering these factors and employing the detailed protocols provided, researchers can effectively navigate the analytical challenges posed by the numerous isomers of undecane.
References
A Comparative Guide to the Synthesis of Highly Branched Alkanes
The synthesis of highly branched alkanes is a cornerstone of organic chemistry, with applications ranging from the development of high-octane fuels to the creation of complex molecular scaffolds in drug discovery. Researchers and chemists often face a choice between several synthetic strategies, each with its own set of advantages and limitations. This guide provides an objective comparison of key synthesis routes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given research objective.
Comparison of Key Synthesis Routes
The following table summarizes the quantitative performance of three common methods for synthesizing highly branched alkanes: Catalytic Hydroisomerization, Organometallic Synthesis via Grignard Reagents, and Kolbe Electrolysis.
| Synthesis Route | Target Alkane | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) | Reference |
| Catalytic Hydroisomerization | Branched C10 Isomers | n-Decane | Pt/HZSM-22 | ~220-260 | 30 bar | Up to 80% (isomer yield) | Varies with conversion | [1][2][3] |
| Catalytic Hydroisomerization | Branched C7 Isomers | n-Heptane | 1wt% Pt & 1wt% Zr / HY-Zeolite | 275 | Atmospheric | 58.5 (isomer yield) | 78.8 (for isomers) | [4] |
| Organometallic Synthesis | 3-Ethyl-3-methylheptane | 3-Pentanone (B124093), Butylmagnesium bromide | Mg, 1-bromobutane (B133212), then H₂NNH₂, KOH | Reflux, then 200 | Atmospheric | High (typically >80%) | High (>95%) | General Method[1] |
| Kolbe Electrolysis | Eicosane (C20H42) | Lauric Acid (C12H24O2) | KOH, Platinum electrodes | Not specified | Not specified | 65 | Not specified | [5] |
| Kolbe Electrolysis | Octacosane (C28H58) | Palmitic Acid (C16H32O2) | KOH, Platinum electrodes | Not specified | Not specified | 23 | Not specified | [5] |
In-Depth Analysis of Synthesis Routes
This section provides a detailed overview of each synthetic method, including the underlying chemical principles, typical experimental protocols, and a visualization of the reaction workflow.
Catalytic Hydroisomerization
Catalytic hydroisomerization is a widely used industrial process for converting linear alkanes into their branched isomers, thereby increasing their octane (B31449) number for use in gasoline. In a laboratory setting, this method can be adapted for the synthesis of specific branched alkanes. The process typically involves a bifunctional catalyst containing both metal sites (e.g., Platinum) for hydrogenation/dehydrogenation and acid sites (e.g., zeolites) for skeletal rearrangement.[6]
This protocol is based on the synthesis of branched heptane (B126788) isomers using a bimetallic zeolite catalyst.[4]
-
Catalyst Preparation : A bifunctional catalyst is prepared by loading a HY-zeolite support with 1 wt% Platinum and 1 wt% Zirconium using the incipient wetness impregnation method. The catalyst is then dried and reduced in-situ with hydrogen gas at 350°C for 2 hours.
-
Reaction Setup : The reaction is carried out in a fixed-bed reactor at atmospheric pressure.
-
Hydroisomerization : Gaseous n-heptane is passed through the catalyst bed at a reaction temperature of 275°C.
-
Product Collection and Analysis : The products are condensed, and the liquid fraction is analyzed by gas chromatography with a flame ionization detector (GC-FID) to determine the conversion, selectivity, and yield of the branched isomers.
Organometallic Synthesis via Grignard Reagents
The use of organometallic reagents, particularly Grignard reagents, offers a versatile and high-yielding route to highly branched alkanes with specific structures. A common and effective strategy involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently deoxygenated to yield the target alkane.
This two-step protocol outlines the synthesis of a highly branched alkane starting from a ketone and an alkyl halide.[1]
Step 1: Synthesis of the Tertiary Alcohol (3-Ethyl-3-methylheptan-3-ol)
-
Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), magnesium turnings are placed in anhydrous diethyl ether. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Reaction with Ketone : The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of 3-pentanone in anhydrous diethyl ether is then added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Workup : The reaction is quenched by carefully pouring the mixture over a solution of saturated aqueous ammonium (B1175870) chloride and crushed ice. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.
Step 2: Reduction of the Tertiary Alcohol to the Alkane (3-Ethyl-3-methylheptane)
-
Wolff-Kishner Reduction : The crude tertiary alcohol from Step 1 is placed in a round-bottom flask with diethylene glycol and hydrazine (B178648) hydrate. Potassium hydroxide (B78521) pellets are added, and the mixture is heated to reflux for 1 hour.
-
Distillation : The reflux condenser is replaced with a distillation apparatus, and water and excess hydrazine are distilled off until the reaction temperature reaches 200°C. The mixture is then refluxed at this temperature for an additional 4 hours.
-
Product Isolation : After cooling, water is added to the reaction mixture, and the product is extracted with pentane. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield the pure 3-ethyl-3-methylheptane.
Kolbe Electrolysis
Kolbe electrolysis is an electrochemical method that involves the anodic oxidation of carboxylate salts to produce symmetrical alkanes through a radical coupling mechanism.[7] While it is a powerful tool for creating C-C bonds, its utility for generating highly branched alkanes is dependent on the availability of the corresponding highly branched carboxylic acid precursors. The reaction is most effective for the synthesis of symmetrical dimers.
This protocol is based on the dimerization of a fatty acid to produce a long-chain alkane.[5]
-
Electrolyte Preparation : Lauric acid is dissolved in a mixed solvent system of ethanol, methanol, and water. Potassium hydroxide (1.5 equivalents) is added to deprotonate the carboxylic acid, forming the carboxylate salt.
-
Electrolysis : The electrolysis is carried out in an undivided electrochemical cell equipped with platinum foil electrodes. A constant current of 70 mA is applied, with the polarity of the electrodes alternated every 30 minutes to minimize electrode fouling. The electrolysis is conducted for 6 hours.
-
Product Extraction and Analysis : After electrolysis, the reaction mixture is acidified and extracted with an organic solvent. The organic layer is then analyzed by gas chromatography to determine the product distribution and yield of the dimeric alkane (eicosane).
Other Notable Synthesis Routes
While not detailed with comparable data in this guide, it is worth noting other significant methods for synthesizing branched alkanes. Superacid-catalyzed alkylation , for instance, is a cornerstone of the petrochemical industry for producing high-octane gasoline components by reacting isobutane (B21531) with light alkenes.[8] However, these processes often yield complex mixtures of isomers. Tandem reactions , which combine multiple synthetic steps in a single pot, are also emerging as efficient strategies, particularly for the conversion of biomass-derived platform molecules into fuel-grade alkanes.
Conclusion
The choice of a synthetic route for highly branched alkanes is dictated by the desired structure, scale of the reaction, and available starting materials. Catalytic hydroisomerization is well-suited for generating mixtures of branched isomers from linear feedstocks. For the precise synthesis of a specific, highly branched alkane with high purity, organometallic routes, such as those employing Grignard reagents, offer excellent control and high yields. Kolbe electrolysis provides a direct method for producing symmetrical alkanes, though its applicability is contingent on the precursor carboxylic acid. By understanding the quantitative performance and experimental requirements of each method, researchers can make informed decisions to achieve their synthetic goals efficiently and effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. cetjournal.it [cetjournal.it]
- 6. Preparation of Alkanes by Kolbe's Electrolysis Method [unacademy.com]
- 7. Kolbe Electrolytic Synthesis (Chapter 73) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
Benchmarking the performance of 3-Ethyl-2,2,5-trimethylhexane in fuel mixtures
A Comparative Guide for Researchers and Scientists
In the ongoing pursuit of higher efficiency and cleaner combustion in spark-ignition engines, the molecular architecture of fuel components plays a pivotal role. Highly branched alkanes are particularly valued for their superior anti-knock properties, which are quantified by the Research Octane (B31449) Number (RON) and Motor Octane Number (MON). This guide provides a comparative performance benchmark of 3-Ethyl-2,2,5-trimethylhexane, a highly branched C11 isoalkane, within fuel mixtures.
Due to a lack of publicly available experimental data for this compound, this guide will draw upon established principles of hydrocarbon combustion and compare its expected performance characteristics against the industry-standard reference fuel, iso-octane (2,2,4-trimethylpentane). The comparison is based on the structural attributes of this compound, which strongly suggest a high octane rating and favorable blending properties.
Executive Summary of Comparative Performance
The highly branched structure of this compound is anticipated to confer excellent anti-knock characteristics, likely resulting in a high Research Octane Number (RON) and Motor Octane Number (MON). Its performance is expected to be comparable, and potentially superior, to that of iso-octane, the benchmark for the 100-point on the octane scale. The increased carbon number (C11 vs. C8 for iso-octane) may also offer a higher energy density.
| Property | This compound (Predicted/Estimated) | Iso-octane (2,2,4-trimethylpentane) (Reference) | Rationale for Prediction |
| Research Octane Number (RON) | > 100 | 100 | The high degree of branching and the presence of quaternary carbon centers lead to the formation of stable radicals during combustion, which slows down and controls the burn rate, thus resisting knock.[1][2] |
| Motor Octane Number (MON) | > 90 | 100 | Highly branched alkanes generally exhibit high MON values, indicating good performance under more severe engine conditions.[1] |
| Blending Octane Number (BON) | High | High | As a high-octane component, it is expected to increase the octane number of base fuels in a blend, with potential for synergistic blending effects.[3] |
| Energy Density (by mass) | Slightly lower than linear alkanes of similar carbon number | Slightly lower than n-octane | Branched alkanes are thermodynamically more stable than their linear isomers, resulting in a slightly lower heat of combustion.[1] However, the difference is minimal and outweighed by the anti-knock benefits. |
| Volatility (Boiling Point) | 170.7 °C | 99 °C | The higher molecular weight of a C11 alkane compared to a C8 alkane results in a higher boiling point. |
The Role of Molecular Structure in Fuel Performance
The anti-knock quality of a hydrocarbon fuel is intrinsically linked to its molecular structure. Straight-chain alkanes, like n-heptane (which defines the zero point on the octane scale), readily undergo autoignition under compression, leading to engine knock. In contrast, branched alkanes, particularly those with multiple methyl groups and quaternary carbon centers, exhibit significantly higher resistance to knocking.[1][2] This is because the C-H and C-C bonds in branched structures have different dissociation energies, leading to the formation of more stable free radicals during the initial stages of combustion. These stable radicals moderate the combustion process, preventing the uncontrolled explosion that characterizes knocking.[2]
This compound possesses a highly compact and branched structure, which is a strong indicator of a high octane number. Its structure, featuring multiple methyl groups and a quaternary carbon, is similar to that of the well-studied high-performance fuel component, iso-dodecane (2,2,4,6,6-pentamethylheptane).[4]
Alkane structure's impact on fuel performance.
Experimental Protocols for Performance Evaluation
To empirically determine the performance of this compound, standardized testing procedures are required. The primary methods for evaluating the anti-knock characteristics of a spark-ignition engine fuel are the Research Octane Number (RON) and Motor Octane Number (MON) tests.
Research Octane Number (RON) - ASTM D2699
The RON test simulates fuel performance under low-speed, mild driving conditions.
Methodology:
-
Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.
-
Calibration: The engine's knock intensity is calibrated using primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).
-
Sample Testing: The fuel sample (this compound or a blend containing it) is run in the engine.
-
Bracketing: The knock intensity of the sample is bracketed between two PRF blends, one with a slightly higher knock and one with a slightly lower knock.
-
Determination: The RON is determined by interpolating the compression ratio of the sample that gives the standard knock intensity against the compression ratios of the bracketing PRFs.
Motor Octane Number (MON) - ASTM D2700
The MON test evaluates fuel performance under more severe, high-speed, and high-load conditions.
Methodology:
-
Apparatus: The same CFR engine as for the RON test is used, but with different operating parameters.
-
Operating Conditions: The MON test is conducted at a higher engine speed (900 rpm vs. 600 rpm for RON) and a higher intake mixture temperature.
-
Procedure: The testing procedure of calibration, sample testing, and bracketing is similar to the RON test.
-
Determination: The MON is determined by comparing the knock performance of the sample to that of the PRF blends under these more severe conditions.
Workflow for Octane Number Determination.
Conclusion
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Ethyl-2,2,5-trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Ethyl-2,2,5-trimethylhexane, a flammable hydrocarbon, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general protocols for flammable liquid waste management and data available for structurally similar chemicals.
Quantitative Data Summary
The table below summarizes the known physical and chemical properties of this compound. This data is essential for a preliminary hazard assessment.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| CAS Number | 61868-76-6 | [1] |
| Appearance | Presumed to be a liquid | |
| Boiling Point | Data not available | |
| Flash Point | Expected to be low, characteristic of flammable hydrocarbons | |
| Density | Data not available |
Experimental Protocols: Disposal Procedures
Adherence to the following procedural steps is mandatory to ensure the safe disposal of this compound.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, ensure the following personal protective equipment is worn and safety measures are in place:
-
Eye Protection: Chemical splash goggles or a face shield must be worn.
-
Hand Protection: Use appropriate chemical-resistant gloves, such as nitrile gloves.
-
Protective Clothing: A flame-retardant lab coat or chemical-resistant apron is required.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks, from the handling area.[2][3]
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous chemical reactions.[4]
-
Container: Collect this compound waste in a designated, properly labeled, and leak-proof container. The container should be made of a material compatible with flammable hydrocarbons.[4][5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," "Flammable," and the full chemical name: "this compound."[4]
-
Segregation: Do not mix this compound with other waste types, such as halogenated solvents, corrosive wastes, or reactive wastes, unless explicitly permitted by your institution's waste management guidelines.[4]
Storage of Chemical Waste
Interim storage of the waste must be handled with care to minimize risks.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.[2][3]
-
Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.
Final Disposal
The final disposal of hazardous waste must be conducted by certified professionals.
-
Professional Disposal: Arrange for the disposal of the this compound waste through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding the disposal of flammable liquid waste are strictly followed.[2] Do not pour chemical waste down the drain or dispose of it in regular trash. [3][4]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How Should Flammables Be Disposed Of? [greenflow.com]
- 3. tft-pneumatic.com [tft-pneumatic.com]
- 4. How to dispose of flammable liquids – Northbridge Insurance [northbridgeinsurance.ca]
- 5. triumvirate.com [triumvirate.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-Ethyl-2,2,5-trimethylhexane
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethyl-2,2,5-trimethylhexane could be located. The following guidance is based on the general safety protocols for flammable liquid hydrocarbons and the limited available data for this compound and structurally similar chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal and laboratory safety.
I. Hazard Summary
II. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors. |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or immersive contact, heavier-duty gloves should be considered. Always inspect gloves for signs of degradation before and during use. | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills and protects from potential flammability hazards. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas. | Protects the respiratory tract from potentially harmful vapors. |
III. Quantitative Data Summary
Due to the absence of a specific SDS, a comprehensive quantitative data sheet is not possible. The table below includes the available physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molar Mass | 156.31 g/mol | [1] |
| Boiling Point | 170.7 °C | [2] |
IV. Operational Plan: Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Safe Handling Procedure
-
Preparation:
-
Review all available safety information for this compound and similar flammable hydrocarbons.
-
Assemble all necessary equipment, including glassware, stir bars, and spill control materials (e.g., absorbent pads, sand).
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Conduct all work in a properly functioning chemical fume hood.
-
When dispensing, use techniques that minimize the generation of aerosols or vapors.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Post-Handling & Decontamination:
-
Wipe down the work surface with an appropriate solvent, followed by cleaning with soap and water.
-
Carefully remove PPE, avoiding contact with contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials and ignition sources.
-
Disposal Request: When the container is full, or in accordance with your institution's guidelines, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Solid Waste:
-
Collection: Any solid materials contaminated with this compound (e.g., gloves, absorbent pads, filter paper) must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Disposal: Dispose of the solid waste container through your institution's hazardous waste program.
Contaminated PPE:
-
Disposable PPE (e.g., gloves) contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Non-disposable PPE, such as lab coats, should be decontaminated if possible. If decontamination is not feasible, it must be disposed of as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
